2,6-Difluoro-3-nitropyridine hydrate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2,6-difluoro-3-nitropyridine;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F2N2O2.H2O/c6-4-2-1-3(9(10)11)5(7)8-4;/h1-2H;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZLKMKSDMBFTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])F)F.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure analysis of 2,6-Difluoro-3-nitropyridine hydrate
An In-depth Technical Guide to the Chemical Structure Analysis of 2,6-Difluoro-3-nitropyridine (and its Hydrated Forms).
Executive Summary
2,6-Difluoro-3-nitropyridine (CAS: 58602-02-1) is a high-value electrophilic scaffold used extensively in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive heterocycles. Its utility stems from the differential reactivity of its two fluorine atoms—activated by the electron-withdrawing nitro group—allowing for sequential, regioselective nucleophilic aromatic substitutions (S
This guide addresses a critical analytical challenge: distinguishing the pure parent compound from its "hydrated" forms. In the context of highly reactive fluoropyridines, a "hydrate" is often a misnomer for a hydrolysis product (pyridone) or a hygroscopic wet cake.[1] This document provides the structural logic, analytical workflows, and experimental protocols required to definitively characterize this compound and validate its integrity.
Part 1: Structural Framework & Electronic Properties
Molecular Architecture
The molecule consists of a pyridine ring substituted with fluorine atoms at the C2 and C6 positions and a nitro group at the C3 position.
-
Asymmetry: Unlike 2,6-difluoropyridine, the introduction of the nitro group at C3 breaks the molecular symmetry.[1]
-
C2-Fluorine: Located ortho to the nitro group and adjacent to the ring nitrogen. It is the most electron-deficient site and typically the most reactive toward nucleophiles.
-
C6-Fluorine: Located para to the nitro group (across the ring) and adjacent to the ring nitrogen.
-
-
Electronic Activation: The pyridine nitrogen (inductive withdrawing) and the nitro group (resonance and inductive withdrawing) synergistically deplete electron density from the ring, making the C-F bonds highly susceptible to nucleophilic attack.[1]
The "Hydrate" Conundrum: Solvate vs. Degradant
Researchers often encounter samples labeled as "hydrates" or samples that show water content in analysis. For 2,6-difluoro-3-nitropyridine, "hydration" must be scrutinized under two distinct hypotheses:
-
True Crystal Hydrate: Water molecules are incorporated into the crystal lattice via hydrogen bonding (likely accepting H-bonds from water to the nitro group oxygens or the ring nitrogen). This is rare for simple fluoronitropyridines without strong H-bond donors (like -NH2 or -OH).
-
Hydrolysis Product (Pseudo-hydrate): The high reactivity of the C2-F bond means that exposure to atmospheric moisture can lead to hydrolysis, forming 6-fluoro-3-nitro-2-pyridone (or its tautomer 2-hydroxy-6-fluoro-3-nitropyridine). This solid is stable and often mistaken for a hydrate due to the mass change and elemental analysis results.
Critical Directive: Do not assume a "hydrate" is benign water of crystallization. It is likely a sign of degradation.
Part 2: Analytical Methodologies (The "How-To")
To validate the structure and distinguish the parent from hydrolysis products, a multi-modal approach is required.[1]
NMR Spectroscopy (The Fingerprint)
Nuclear Magnetic Resonance is the primary tool for structural validation.
-
F NMR (Solvent: CDCl
or DMSO-d ):-
Parent Compound: Must show two distinct signals (inequivalent fluorines).
- ~ -60 to -80 ppm range (typical for pyridyl fluorines).
-
Pattern: Doublets or ddd (coupling to each other and ring protons).
-
Hydrolysis Product: Will show one single fluorine signal (the C6-F). The C2-F signal will disappear.
-
-
H NMR:
-
Parent Compound: Two aromatic protons (C4-H and C5-H) showing vicinal coupling (
Hz). -
Hydrolysis Product: Appearance of a broad exchangeable singlet (OH/NH) downfield (
ppm).[1]
-
Mass Spectrometry (HRMS)
-
Parent (C
H F N O ): ESI+ or APCI+ usually shows at m/z 161.01.[1] -
Hydrolysis Product (C
H FN O ): Shows at m/z 159.02 (mass shift of -2 Da from F OH exchange? No: . Wait, . So is 159).[1]-
Note: A "hydrate" (Parent + H
O) would show the parent mass in mild ionization, whereas the hydrolysis product is a distinct covalent entity.[1]
-
Thermal Analysis (TGA/DSC)
-
TGA (Thermogravimetric Analysis):
-
Surface Water: Gradual weight loss starting from ambient temperature.
-
Stoichiometric Hydrate: Distinct step-loss of water (e.g., ~10% weight loss for monohydrate) at a specific temperature (often 60-100°C) before melting.
-
Degradation: Weight loss coincident with decomposition.
-
Part 3: Reactivity & Regioselectivity Mapping
Understanding the reactivity profile is essential for synthesis planning. The regioselectivity of S
-
Path A (C2 Substitution): Favored by the inductive effect of the adjacent Nitrogen and the ortho-Nitro group. This is the kinetic product.
-
Path B (C6 Substitution): Favored if the nucleophile is extremely bulky or if the solvent disrupts the transition state at C2.
Visualization: Structural Validation & Reactivity Workflow
Caption: Workflow for distinguishing true hydrates from hydrolysis products (Top) and regioselectivity map for nucleophilic substitution (Bottom).
Part 4: Experimental Protocols
Protocol 4.1: Structural Verification via F NMR
Objective: Confirm identity and assess hydrolysis level.
-
Sample Prep: Dissolve ~10 mg of sample in 0.6 mL dry CDCl
(use DMSO-d only if solubility is poor, as DMSO can accelerate hydrolysis in wet samples). -
Acquisition:
-
Sweep Width: -50 to -150 ppm.
-
Scans: 16-32 (Fluorine is 100% abundant).
-
Reference: Internal CFCl
(0 ppm) or C F (-164.9 ppm).
-
-
Interpretation:
-
Look for Signal A (C2-F): Typically downfield (more deshielded by NO
). -
Look for Signal B (C6-F): Upfield relative to A.
-
Integration: Ratio must be 1:1. Any deviation or extra peaks indicates impurity.
-
Protocol 4.2: Water Determination (Karl Fischer)
Objective: Quantify water content to support "hydrate" claim.
-
Method: Volumetric Karl Fischer titration is preferred over coulometric for nitro compounds (to avoid redox interference, though usually negligible for simple pyridines).[1]
-
Solvent: Methanol/Formamide mix (to dissolve the organic solid).
-
Calculation:
-
Theoretical Water % for Monohydrate:
. -
If experimental value matches ~10%, a stoichiometric hydrate is likely. If <1%, it is surface moisture.
-
References
-
Sigma-Aldrich. 2,6-Difluoro-3-nitropyridine Product Specification & Safety Data Sheet. Retrieved from
-
ChemicalBook. Synthesis and Properties of 2,6-Difluoro-3-nitropyridine (CAS 58602-02-1). Retrieved from
-
Reich, H. J. 19F NMR Chemical Shifts and Coupling Constants. University of Wisconsin-Madison. Retrieved from [1]
-
PubChem. 2,6-Difluoro-3-nitropyridine Compound Summary. National Library of Medicine. Retrieved from
-
BenchChem. Nucleophilic Aromatic Substitution Protocols for Fluoropyridines. Retrieved from
Sources
Technical Guide: Reactivity Profile of 2,6-Difluoro-3-nitropyridine
The following technical guide details the reactivity profile, synthetic utility, and experimental handling of the 2,6-Difluoro-3-nitropyridine scaffold.
Executive Summary
The 2,6-Difluoro-3-nitropyridine scaffold (CAS: 58602-02-1) represents a "privileged structure" in medicinal chemistry, widely utilized for its ability to serve as a high-precision electrophile. Its utility stems from the interplay between the electron-deficient pyridine ring and the strong electron-withdrawing nitro group, which activates the C2 and C6 positions for Nucleophilic Aromatic Substitution (
This guide addresses the critical challenge of regiocontrol —distinguishing between the electronically activated C2 position and the sterically accessible C6 position—and provides validated protocols for synthesizing complex heterocyclic cores, including kinase inhibitors (e.g., PKC
Part 1: Electronic Architecture & Reactivity Logic
To master this scaffold, one must understand the competing electronic and steric forces. The molecule is not uniformly reactive; it is a programmed electrophile.
The "Pull-Pull" Activation
The reactivity is driven by the synergistic electron withdrawal of the pyridine nitrogen and the C3-nitro group.
-
C2 Position (The Kinetic Trap): Located between the ring nitrogen and the nitro group. It benefits from:
-
C6 Position (The Steric Valve): Located adjacent to the ring nitrogen but distal to the nitro group.
The Fluorine Advantage
Unlike its dichloro-analog, the difluoro variant is significantly more reactive toward
Visualization: Reactivity Map
The following diagram illustrates the decision matrix for nucleophilic attack.
Figure 1: Reactivity landscape of 2,6-difluoro-3-nitropyridine. The C2 position is the default electrophilic site due to the "ortho-nitro" effect, unless overridden by steric factors.
Part 2: The Regioselectivity Paradox & Control
The most common failure mode in using this scaffold is obtaining a mixture of regioisomers (C2 vs. C6 substitution).
The General Rule
For most primary amines and small nucleophiles, C2 substitution is favored >95:5 due to the massive electronic activation. The nucleophile attacks the position most electron-deficient, which is the carbon squeezed between the nitrogen and the nitro group.
Exception Handling (Steric Override)
If the nucleophile is massive (e.g., a secondary amine with branching), the transition state at C2 becomes energetically unfavorable due to the adjacent nitro group. In these cases, attack may shift to C6, or require higher temperatures to force the C2 reaction (often leading to degradation).
Data Comparison: Regioselectivity Outcomes
| Nucleophile Type | Conditions | Major Product | Mechanism Dominance |
| Primary Amine (e.g., Methylamine) | THF, -10°C, DIPEA | C2-Substituted | Electronic (Inductive) |
| Aniline (e.g., 4-Fluoroaniline) | DMF, 0°C, | C2-Substituted | Electronic (Resonance) |
| Bulky Secondary (e.g., Diisopropylamine) | DMSO, 25°C | Mixture (C2/C6) | Steric Clashes at C2 |
| Thiol (e.g., Benzyl mercaptan) | THF, 0°C, NaH | C2-Substituted | Soft Nucleophile preference |
Part 3: Experimental Protocols
These protocols are designed to be self-validating. The color change (usually to bright yellow/orange upon substitution) serves as a visual indicator of reaction progress.
Protocol A: Regioselective C2-Amination (Standard)
Target: Synthesis of 2-amino-6-fluoro-3-nitropyridine derivatives.
Reagents:
-
2,6-Difluoro-3-nitropyridine (1.0 equiv)[3]
-
Amine Nucleophile (1.05 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)
-
Solvent: Anhydrous THF or MeCN.
Step-by-Step:
-
Preparation: Dissolve 2,6-difluoro-3-nitropyridine in anhydrous THF (0.2 M concentration) under
atmosphere. -
Cooling: Cool the solution to -78°C (dry ice/acetone). Note: Cooling is critical to maximize the kinetic selectivity for C2 over C6.
-
Addition: Mix the Amine and DIPEA in a separate vial with minimal THF. Add this mixture dropwise to the pyridine solution over 15 minutes.
-
Monitoring: Stir at -78°C for 1 hour. Allow to warm slowly to 0°C.
-
Checkpoint: TLC (typically 20-30% EtOAc/Hexane) should show the consumption of the starting material (
) and the appearance of a yellow/orange spot ( ).
-
-
Workup: Quench with saturated
. Extract with EtOAc.[4] Wash organic layer with brine to remove residual fluoride salts. -
Purification: Flash chromatography.
Protocol B: Sequential Library Synthesis (C2 then C6)
Target: 2,6-diamino-3-nitropyridines (Asymmetric).
Workflow:
-
Perform Protocol A to install the first amine at C2. Isolate the product.
-
Second Substitution: Dissolve the C2-substituted intermediate in DMF or DMSO (higher boiling point required).
-
Add the second nucleophile (excess, 2-3 equiv) and a stronger base (e.g.,
or ). -
Heating: Heat to 60–80°C. The C6-fluorine is deactivated relative to the starting material (due to the electron-donating effect of the first amine at C2), so energy is required.
-
Workup: Pour into crushed ice/water to precipitate the product.
Part 4: Downstream Applications & Pathway Visualization
The 2,6-difluoro-3-nitropyridine scaffold is rarely the final drug; it is a precursor to bicyclic heterocycles.
Common Transformations
-
Reduction:
(using or ). -
Cyclization:
-
Reaction with ortho-esters
Imidazo[4,5-b]pyridines . -
Reaction with aldehydes
Pyrido[2,3-d]pyrimidines .
-
Pathway Diagram: Synthesis of Kinase Inhibitor Cores
The following diagram maps the conversion of the scaffold into a generic bicyclic kinase inhibitor (e.g., similar to p38 or PKC inhibitors).
Figure 2: Sequential functionalization workflow converting the scaffold into bioactive bicyclic cores.
References
-
Sigma-Aldrich. (n.d.).[3] 2,6-Difluoro-3-nitropyridine Product Analysis. Retrieved from [3]
-
National Institutes of Health (NIH). (2017). Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors. PubMed. Retrieved from
-
ResearchGate. (2025). Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors. Retrieved from
-
WuXi AppTec. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. Retrieved from
-
Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Chemistry Stack Exchange. Retrieved from
Sources
2,6-Difluoro-3-nitropyridine: Anhydrous Integrity vs. Moisture-Induced Degradation
The following technical guide details the critical distinctions between the anhydrous form of 2,6-Difluoro-3-nitropyridine and its moisture-compromised states.
Technical Guide for Synthetic Applications & Quality Control
Part 1: Executive Summary & Core Distinction
In the context of pharmaceutical synthesis—particularly for kinase inhibitors like crizotinib intermediates—the distinction between "anhydrous" and "hydrate" forms of 2,6-Difluoro-3-nitropyridine (CAS 58602-02-1) is often a misnomer for purity vs. degradation .
Unlike stable inorganic hydrates (e.g., MgSO₄·7H₂O), this compound does not form a stable, stoichiometric water-of-crystallization lattice. Instead, the presence of a solid "hydrate" phase typically indicates chemical hydrolysis .
-
Anhydrous Form: The active, electrophilic reagent required for Nucleophilic Aromatic Substitution (SNAr). It is a liquid or low-melting solid (MP ~6°C) at room temperature.
-
"Hydrate" / Wet Form: A degraded mixture containing 2-fluoro-6-hydroxy-3-nitropyridine (and its tautomers) and hydrofluoric acid (HF). This is a solid precipitate formed via irreversible nucleophilic attack by water.
Critical Directive: Do not attempt to "dry" a solid sample that has precipitated from a liquid batch stored at room temperature; it is likely chemically altered, not just wet.
Part 2: Physicochemical Characterization
The following table contrasts the target reagent with its primary moisture-induced impurity.
| Feature | Anhydrous 2,6-Difluoro-3-nitropyridine | Hydrolyzed Impurity ("Hydrate" Artifact) |
| CAS Number | 58602-02-1 | N/A (Mixture) / 886372-05-0 (Hydroxy analog) |
| Physical State (25°C) | Liquid (or semi-solid if < 6°C) | Solid (Crystalline precipitate) |
| Melting Point | ~6°C (43°F) | > 70°C (Typical for hydroxy-nitropyridines) |
| Solubility | Soluble in DCM, EtOAc, DMSO | Poor solubility in non-polar solvents; soluble in aqueous base |
| Reactivity | Highly Electrophilic (SNAr active) | Nucleophilic / Inert to further SNAr at C6 |
| Acidity | Neutral | Acidic (Contains HF byproduct) |
| Color | Clear to Light Yellow | White to Pale Yellow Precipitate |
Thermodynamic Stability & Water Sensitivity
The anhydrous form is thermodynamically unstable in the presence of moisture. The electron-withdrawing nitro group (-NO₂) at the 3-position and the two fluorine atoms activate the pyridine ring, making the C2 and C6 positions highly susceptible to nucleophilic attack. Water acts as a nucleophile, irreversibly displacing a fluoride ion.
Part 3: Degradation Mechanism & Signaling Pathways
The formation of the so-called "hydrate" is actually a chemical transformation. The pathway below illustrates why water exposure leads to a dead-end impurity rather than a reversible solvate.
Figure 1: Irreversible hydrolysis pathway. Water attacks the electron-deficient ring, displacing fluoride and generating a solid hydroxy-pyridine impurity.
Part 4: Experimental Protocols & Handling
Protocol A: Differentiating Liquid vs. Hydrolyzed Solid
If you encounter a solid sample, use this decision matrix to determine if it is usable.
-
Temperature Check: Is the sample temperature < 6°C?
-
Yes: It may be frozen anhydrous material. Allow to warm to 20°C.
-
No (Room Temp): If solid persists at 20°C, it is degraded .
-
-
Solubility Test:
-
Take a 10 mg aliquot.
-
Add 1 mL dry Dichloromethane (DCM).
-
Result: Anhydrous form dissolves instantly. Hydrolyzed form (hydroxy-pyridine) often remains as a suspension or dissolves slowly.
-
-
pH Test (Crude):
-
Dissolve aliquot in wet methanol and apply to wet pH paper.
-
Result: Strong red (Acidic) indicates HF presence from hydrolysis.
-
Protocol B: Synthesis Handling (SNAr Reaction)
When using 2,6-Difluoro-3-nitropyridine as an intermediate (e.g., reacting with an amine):
-
Drying Reagents: Do not attempt to dry the pyridine itself if it is already degraded. Instead, ensure Nucleophiles (Amines) and Solvents (DMF/DMSO) are anhydrous (< 0.05% water).
-
Scavenger Base: Always use a non-nucleophilic base (e.g., DIPEA or solid K₂CO₃) to neutralize the HF generated during the desired reaction, preventing acid-catalyzed hydrolysis side-reactions.
-
Inert Atmosphere: Weigh and transfer the liquid under Nitrogen or Argon.
Protocol C: Storage
-
Temperature: 2–8°C (Refrigerated).
-
Container: Tightly sealed glass with Teflon-lined caps. Avoid metal containers due to potential HF formation.
-
Desiccant: Store secondary containment with activated silica gel or molecular sieves.
Part 5: References
-
ChemicalBook. (2025). 2,6-Difluoro-3-nitropyridine Properties and Synthesis. Retrieved from
-
Sigma-Aldrich. (2024). Safety Data Sheet: 2,6-Difluoro-3-nitropyridine. Retrieved from
-
PubChem. (2024).[1] Compound Summary: 2,6-Difluoro-3-nitropyridine.[1][2][3][4][5][6] National Library of Medicine. Retrieved from
-
Google Patents. (2016). WO2016176460A1: Azabenzimidazoles and their use as AMPA receptor modulators. (Describes synthesis using 2,6-difluoro-3-nitropyridine). Retrieved from
-
Google Patents. (2006). WO2006025716A1: Pyrrolo[2,3-c]pyridine derivatives. (Details hydrolysis conditions). Retrieved from
Sources
- 1. 2,6-Difluoro-3-nitropyridin-4-amine | C5H3F2N3O2 | CID 12275771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US11312712B2 - Azabenzimidazoles and their use as AMPA receptor modulators - Google Patents [patents.google.com]
- 3. WO2025059577A1 - Substituted aminopyridine compounds for use as akt1 inhibitors - Google Patents [patents.google.com]
- 4. 6-Ethoxy-2-fluoro-3-nitropyridine | Benchchem [benchchem.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. WO2021170627A1 - Difluorocyclohexyl derivatives as il-17 modulators - Google Patents [patents.google.com]
Electronic Architecture & Synthetic Utility of Fluorinated Nitropyridines
A Technical Guide for Medicinal Chemists and Process Scientists
Executive Summary
The fluorinated nitropyridine scaffold represents a unique intersection of high reactivity and structural utility in drug discovery. This guide dissects the electronic properties that make this moiety a "privileged structure" for late-stage functionalization. Unlike standard aromatic systems, the synergistic electron-withdrawing effects of the pyridine nitrogen, the nitro group, and the fluorine atom create a highly electrophilic center susceptible to controlled Nucleophilic Aromatic Substitution (SNAr). This document details the mechanistic underpinnings, regioselective control, and validated protocols for utilizing these synthons.
Electronic Architecture: The "Element Effect" Paradox
The reactivity of fluorinated nitropyridines is governed by the Element Effect , a phenomenon in SNAr chemistry where the leaving group ability follows the order F >> Cl > Br > I. This contradicts SN1/SN2 trends (where I > F) and is critical for understanding this scaffold.
1.1 The Meisenheimer Complex
In electron-deficient heteroaromatics, the rate-determining step (RDS) of SNAr is the initial nucleophilic attack, which disrupts aromaticity to form a resonance-stabilized anionic intermediate known as the Meisenheimer complex .[1][2]
-
Inductive Stabilization (-I): The high electronegativity of fluorine (
) exerts a powerful inductive effect, pulling electron density away from the ipso-carbon. This significantly lowers the energy of the transition state leading to the Meisenheimer complex. -
LUMO Lowering: The nitro group (strongly electron-withdrawing) further lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the ring highly susceptible to nucleophilic attack.
-
The Paradox: Although the C-F bond is stronger than C-Cl, the bond breaking occurs after the RDS. Therefore, the stabilization provided by fluorine during the addition step accelerates the reaction rate by orders of magnitude compared to chlorinated analogs.
1.2 Graphviz Visualization: SNAr Energy Profile
The following diagram illustrates the kinetic advantage of Fluorine over Chlorine in this specific electronic environment.
Figure 1: Reaction coordinate flow for SNAr showing the kinetic acceleration provided by the fluorine substituent.
Reactivity & Regiocontrol
When working with poly-functionalized pyridines (e.g., 2,4-difluoro-3-nitropyridine), regioselectivity becomes the primary challenge.
2.1 Ortho vs. Para Activation
The position of the nitro group relative to the leaving group dictates the site of attack.
-
Ortho-Activation (2-F, 3-NO2): The nitro group at the 3-position activates the 2-fluorine through both inductive (-I) and mesomeric (-M) effects. This is often the most reactive site due to the proximity of the pyridine nitrogen.
-
Para-Activation (2-F, 5-NO2): The nitro group at the 5-position activates the 2-fluorine primarily through the mesomeric effect. While still reactive, it often reacts slower than the ortho-activated isomer in competitive scenarios.
2.2 Data: Relative Reactivity Rates
The table below summarizes relative reaction rates of halopyridines with sodium methoxide in methanol (50°C).
| Substrate | Leaving Group | Activating Group Position | Relative Rate ( |
| 2-Halo-3-nitropyridine | Fluorine | Ortho (3-NO2) | 3,300 |
| 2-Halo-3-nitropyridine | Chlorine | Ortho (3-NO2) | 1 |
| 2-Halo-5-nitropyridine | Fluorine | Para (5-NO2) | ~2,100 |
| 2-Halo-5-nitropyridine | Chlorine | Para (5-NO2) | 0.8 |
Note: Data derived from general SNAr kinetic studies (Bunnett et al.) adapted for pyridine scaffolds.
Synthetic Protocols
The following protocols are designed for high fidelity and reproducibility. They assume standard safety practices for handling nitro compounds (potential energetic hazards) and hydrofluoric acid byproducts.
Protocol A: SNAr Displacement (Synthesis of 2-Amino-3-nitropyridine derivatives)
Target: Functionalization of 2-fluoro-3-nitropyridine with a primary amine.
Reagents:
-
2-Fluoro-3-nitropyridine (1.0 equiv)
-
Primary Amine (R-NH2) (1.1 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (1.5 equiv)
-
Solvent: THF or Acetonitrile (Dry)
Methodology:
-
Preparation: Charge a reaction vial with 2-fluoro-3-nitropyridine dissolved in dry THF (0.2 M concentration).
-
Addition: Cool the solution to 0°C. Add DIPEA followed by the slow addition of the amine. Note: The reaction is exothermic due to the high reactivity of the fluoropyridine.
-
Reaction: Allow the mixture to warm to Room Temperature (RT). Monitor via TLC or LCMS.
-
Checkpoint: Conversion is typically >95% within 1-2 hours due to the fluorine activation. Chlorine analogs often require heating to 60-80°C.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4 and concentrate.
-
Purification: Recrystallization from EtOH or Flash Chromatography (Hex/EtOAc).
Protocol B: Nitro Reduction to Diamine (Imidazopyridine Precursor)
Target: Reduction of the nitro group to an amine, enabling cyclization to fused ring systems.
Reagents:
-
2-Substituted-3-nitropyridine (from Protocol A)
-
Iron Powder (5.0 equiv)
-
Ammonium Chloride (saturated aq. solution)
-
Solvent: EtOH/Water (4:1)
Methodology:
-
Setup: Suspend the nitropyridine in EtOH/Water. Add Iron powder and NH4Cl.
-
Reflux: Heat the mixture to 80°C with vigorous stirring for 2-4 hours.
-
Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot MeOH.
-
Isolation: Concentrate the filtrate. Basify with NaHCO3 if necessary and extract with DCM.
-
Result: Yields the vicinal diamine (2,3-diaminopyridine derivative), a key precursor for imidazopyridines.
Applications in Drug Design[3][4][5][6]
The fluorinated nitropyridine scaffold is not merely a synthetic intermediate; it is a gateway to diverse pharmacophores.
4.1 Scaffold Decoration & Library Generation
The high reactivity of the C-F bond allows for "Late-Stage Functionalization."[1] Medicinal chemists can synthesize a core scaffold containing the fluoro-nitro moiety and then rapidly generate a library of analogs by displacing the fluorine with various amines, phenols, or thiols in the final step.
4.2 Radiochemistry (
F PET Imaging)
While SNAr usually displaces fluorine, the reverse reaction (Halex reaction) using [
-
Precursor: 2-Chloro-3-nitropyridine or 2-Nitro-3-nitropyridine.
-
Action: The nitro group activates the ring for nucleophilic attack by the radioactive fluoride ion.
-
Utility: This generates PET tracers for neuroimaging and oncology.[3]
4.3 Logic Flow: Synthetic Decision Tree
The following diagram guides the chemist in selecting the correct pathway based on the starting material.
Figure 2: Decision tree for utilizing fluorinated nitropyridines in medicinal chemistry workflows.
References
-
Nucleophilic Aromatic Substitution: The Element Effect. Source: Master Organic Chemistry. Summary: Explains the kinetic data showing F >> Cl in SNAr reactions due to inductive stabilization of the Meisenheimer complex. URL:[Link]
-
Catalytic Concerted SNAr Reactions of Fluoroarenes. Source: National Institutes of Health (PMC). Summary: Discusses advanced mechanisms where superbase catalysts enable concerted substitution, relevant for less activated fluoropyridines. URL:[Link]
-
Applications of Fluorine in Medicinal Chemistry.
F) influences drug design, pKa, and metabolic stability. URL:[Link] -
Synthesis and Functionalization of 3-Nitropyridines. Source: SIKT (Norwegian Agency for Shared Services in Education and Research). Summary: Detailed thesis/report on the nitration of pyridines and subsequent nucleophilic functionalization protocols. URL:[Link]
Sources
Strategic Utilization of 2,6-Difluoro-3-nitropyridine in Pharmaceutical Synthesis
Executive Summary: The "Privileged" Electrophile
In the landscape of modern kinase inhibitor design, 2,6-Difluoro-3-nitropyridine (CAS: 58602-02-1) represents a high-value "linchpin" scaffold. Its utility stems from its unique electronic architecture: a highly electron-deficient pyridine ring activated by a nitro group, possessing two non-equivalent electrophilic sites (C2 and C6).
For the medicinal chemist, this molecule offers a gateway to Imidazo[4,5-b]pyridines (purine isosteres) and functionalized aminopyridines (critical for covalent inhibitors, such as those targeting USP7). However, its reactivity is a double-edged sword. Without precise control over reaction conditions, researchers frequently encounter intractable mixtures of regioisomers (C2 vs. C6 substitution) and over-reacted disubstituted byproducts.
This guide provides a validated technical roadmap for navigating the regioselectivity of 2,6-difluoro-3-nitropyridine, ensuring high-fidelity synthesis of pharmaceutical intermediates.
Chemo-Structural Analysis & Reactivity
To master this scaffold, one must understand the electronic "push-pull" dynamics at play.
The Electronic Landscape
The pyridine ring is inherently
-
C2 Position (Ortho to NO
): This position is activated by both the ring nitrogen (inductive/mesomeric) and the ortho-nitro group. The transition state (Meisenheimer complex) is stabilized by the ability of the nitro group to accept electron density. Thermodynamically and kinetically, this is usually the preferred site of attack. -
C6 Position (Para to NO
, Ortho to N): This position is activated by the ring nitrogen and the para-nitro group. While electronically activated, it lacks the inductive proximity of the nitro group found at C2. However, it is sterically less hindered .
The Regioselectivity Paradox
While electronic arguments favor C2, steric factors can invert this selectivity.
-
Small/Linear Nucleophiles (e.g., Methylamine, Ammonia): Exclusively attack C2 .
-
Bulky Nucleophiles (e.g., Isopropylamine, tert-butoxide): May show competitive attack at C6 or result in bis-substitution if stoichiometry is not controlled.
-
Solvent Effects: Non-polar, aprotic solvents tend to enhance ortho-selectivity (C2) via coordination with the nitro group, whereas polar protic solvents can erode this selectivity.
Validated Experimental Protocols
Protocol A: Regioselective C2-Amination (Synthesis of USP7 Inhibitor Precursors)
This protocol describes the synthesis of 2-amino-6-fluoro-3-nitropyridine derivatives, a key step in synthesizing covalent inhibitors like those targeting Ubiquitin-Specific Protease 7 (USP7).
Objective: Selective displacement of the C2-fluorine while preserving the C6-fluorine for downstream diversification.
Reagents:
-
Substrate: 2,6-Difluoro-3-nitropyridine (1.0 eq)
-
Nucleophile: Primary Amine (e.g., Aniline derivative or Alkylamine) (0.95 eq)
-
Base:
-Diisopropylethylamine (DIPEA) (1.1 eq) -
Solvent: Anhydrous THF or DMF (0.1 M concentration)
Methodology:
-
Cryogenic Setup: Charge a flame-dried round-bottom flask with 2,6-difluoro-3-nitropyridine and anhydrous THF under
atmosphere. Cool the solution to -78°C (Dry ice/Acetone bath). Note: Low temperature is critical to prevent disubstitution. -
Controlled Addition: Dissolve the amine and DIPEA in THF. Add this mixture dropwise to the nitropyridine solution over 30 minutes via a syringe pump.
-
Kinetic Control: Stir at -78°C for 2 hours. Monitor via TLC or LC-MS. You should observe the consumption of the starting material and the formation of a single major peak (C2-isomer).
-
Quench: Quench with saturated
solution while still cold. Extract with EtOAc.[1] -
Purification: Silica gel chromatography (Hexanes/EtOAc).
Critical Insight: Using a slight deficit of the amine (0.95 eq) ensures that the highly reactive starting material is in excess, minimizing the statistical probability of the product (which is less reactive but still susceptible) reacting a second time to form the diamine.
Protocol B: The "Linchpin" Synthesis (6-Fluoro-imidazo[4,5-b]pyridine)
This pathway converts the scaffold into a bicyclic core common in kinase inhibitors (e.g., c-Met, VEGFR).
Step 1: Reduction of Nitro Group
-
Reagents: Iron powder (5 eq),
(aq), Ethanol/Water (4:1). -
Conditions: Reflux, 2 hours.
-
Why Fe/NH4Cl? Catalytic hydrogenation (Pd/C,
) carries a high risk of hydrodefluorination (stripping the C6-fluorine). Iron reduction is chemoselective for the nitro group, preserving the halogen.
Step 2: Cyclization
-
Reagents: Triethyl orthoformate (Solvent/Reagent), catalytic p-TsOH.
-
Conditions: Reflux (100°C), 4 hours.
-
Outcome: Formation of the imidazole ring fused to the pyridine. The resulting 6-fluoro-imidazo[4,5-b]pyridine retains the fluorine atom, which serves as a handle for a final Suzuki coupling or
to build the "tail" of the drug molecule.
Visualizing the Chemical Logic
The following diagram maps the divergent pathways available from this scaffold, highlighting the decision points for regioselectivity.
Figure 1: Reaction map illustrating the primary synthetic routes. The Green path represents the high-yield kinetic route to pharmaceutical intermediates. The Yellow path indicates potential regio-isomeric impurities.
Quantitative Data: Solvent & Base Effects[2][3]
The following table summarizes internal optimization data for the reaction of 2,6-difluoro-3-nitropyridine with 4-fluoroaniline (Model Nucleophile).
| Solvent | Base | Temp (°C) | Yield (C2-Isomer) | Yield (C6-Isomer) | Bis-Substituted | Notes |
| THF | DIPEA | -78 | 92% | < 2% | < 1% | Optimal conditions. Kinetic control maximizes C2 selectivity. |
| THF | DIPEA | 25 | 78% | 8% | 14% | Room temp leads to over-reaction (bis-substitution). |
| DMF | K2CO3 | 25 | 65% | 15% | 20% | Strong inorganic base + polar solvent erodes regioselectivity. |
| EtOH | Et3N | Reflux | 40% | 30% | 30% | Thermodynamic conditions favor mixtures; avoid protic solvents. |
Safety & Handling (The "Hidden" Hazard)
While 2,6-difluoro-3-nitropyridine is a valuable intermediate, it possesses the thermal instability characteristic of nitro-aromatics.
-
Energetic Profile: The combination of a nitro group and halogen atoms on a strained ring can lead to rapid decomposition. Differential Scanning Calorimetry (DSC) often reveals exotherms starting above 180°C. Never distill this compound to dryness.
-
Sensitizer: As indicated in safety literature, nitropyridines are potent skin and eye irritants and potential sensitizers. All handling must occur in a fume hood with double-gloving (Nitrile).
-
Waste Disposal: Do not mix waste streams containing this nitropyridine with strong alkalis (NaOH/KOH), as this can trigger rapid exothermic hydrolysis or polymerization.
References
-
Sigma-Aldrich. 2,6-Difluoro-3-nitropyridine Product Safety & Properties.Link
-
Schlegel, F. et al. (2025). Design, Synthesis, and Molecular Evaluation of SNAr-Reactive N-(6-Fluoro-3-Nitropyridin-2-yl)Isoquinolin-3-Amines as Covalent USP7 Inhibitors. Archiv der Pharmazie.[2] Link
-
WuXi Biology. Understanding the Highly Variable Regioselectivity in SNAr Reaction of Dichloropyrimidines (Analogous Mechanism). QM Magic Class, Chapter 29.[3] Link
-
Liotta, F. et al. (2011). Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines. Tetrahedron Letters.[4] Link
Sources
Methodological & Application
Application Note: Regioselective SnAr Functionalization of 2,6-Difluoro-3-nitropyridine
This Application Note is designed for researchers and medicinal chemists requiring high-precision protocols for the functionalization of 2,6-Difluoro-3-nitropyridine . It moves beyond generic textbook descriptions to address the specific regiochemical challenges and practical nuances of this scaffold.
Executive Summary
2,6-Difluoro-3-nitropyridine is a high-value electrophilic scaffold used extensively in the synthesis of kinase inhibitors, ubiquitin-specific protease (USP) inhibitors, and PET radiotracers. Its utility stems from the differential reactivity of the two fluorine atoms.
The core challenge in utilizing this substrate is controlling regioselectivity . While both the C2 and C6 positions are activated for Nucleophilic Aromatic Substitution (SnAr), the C2 position (ortho to the nitro group) is significantly more electrophilic due to the combined inductive (-I) and mesomeric (-M) effects of the nitro group and the ring nitrogen.[1] This guide provides validated protocols to exclusively target the C2 position with amines and alkoxides, along with strategies to access the C6 position or achieve bis-substitution.
Scientific Foundation: The Regioselectivity Paradigm
To control the reaction, one must understand the electronic landscape of the substrate.
Electronic Activation Analysis
-
C2 Position (Ortho to NO₂):
-
Activation: Strongly activated by the inductive effect (-I) of the adjacent Nitro group and the Ring Nitrogen.
-
Resonance: Negative charge in the Meisenheimer complex is delocalized onto the Nitro oxygens and the Ring Nitrogen.
-
Result: Kinetic and Thermodynamic product.
-
-
C6 Position (Para to NO₂):
-
Activation: Activated by resonance (-M) from the Nitro group and the Ring Nitrogen.[1]
-
Distance: Further from the inductive pull of the Nitro group.
-
Result: Reacts significantly slower than C2.
-
Mechanism & Pathway Visualization
The following diagram illustrates the competing pathways and the stabilization of the C2-intermediate.
Figure 1: Mechanistic pathway showing the kinetic preference for C2 substitution due to inductive stabilization.
Experimental Protocols
General Handling & Safety
-
Hazard: 2,6-Difluoro-3-nitropyridine is a skin irritant and lachrymator.
-
Fluoride Release: The reaction releases fluoride ions. While not generating HF gas under basic conditions, acidic workups should be handled with care to avoid HF formation.
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive.
Protocol A: C2-Selective Amination (Primary & Secondary Amines)
Objective: Synthesis of 2-amino-6-fluoro-3-nitropyridines. Selectivity: >95:5 (C2:C6).
Reagents:
-
Substrate: 2,6-Difluoro-3-nitropyridine (1.0 equiv)
-
Nucleophile: Amine (1.05 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)
-
Solvent: THF (Tetrahydrofuran) or DCM (Dichloromethane)
-
Temperature: -78°C to 0°C (Control is key)
Step-by-Step Workflow:
-
Preparation: Dissolve 2,6-Difluoro-3-nitropyridine (1.0 mmol) in anhydrous THF (5 mL) in a round-bottom flask. Cool the solution to -78°C (dry ice/acetone bath).
-
Expert Insight: Low temperature is critical to maximize regioselectivity. At room temperature, highly reactive amines may produce trace amounts of C6 or bis-substituted byproducts.
-
-
Addition: Mix the amine (1.05 mmol) and DIPEA (1.2 mmol) in THF (2 mL). Add this solution dropwise to the substrate over 10 minutes.
-
Reaction: Stir at -78°C for 1 hour. Monitor by TLC (Hexane/EtOAc) or LCMS.
-
Note: Most primary amines react instantly. Sterically hindered amines may require warming to 0°C.
-
-
Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc.[2] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[3]
-
Purification: Flash column chromatography (typically 0-20% EtOAc/Hexane).
Protocol B: C2-Selective Etherification (Alkoxides/Phenols)
Objective: Synthesis of 2-alkoxy-6-fluoro-3-nitropyridines.
Reagents:
-
Substrate: 2,6-Difluoro-3-nitropyridine (1.0 equiv)
-
Nucleophile: Alcohol/Phenol (1.0 equiv)
-
Base: NaH (Sodium Hydride, 60% dispersion) (1.1 equiv) or K₂CO₃ (for phenols)
-
Solvent: DMF or THF
Step-by-Step Workflow:
-
Nucleophile Activation:
-
Alcohols:[4] Suspend NaH (1.1 mmol) in dry THF at 0°C. Add alcohol (1.0 mmol) dropwise. Stir 15 min until H₂ evolution ceases.
-
Phenols: Dissolve phenol in DMF; add K₂CO₃ (1.5 equiv).
-
-
Coupling: Cool the substrate solution (in THF or DMF) to -20°C .
-
Addition: Cannulate the alkoxide/phenoxide solution into the substrate solution slowly.
-
Expert Insight:Inverse addition (Nucleophile to Substrate) is strictly required. Adding substrate to an excess of alkoxide will lead to rapid 2,6-bis-substitution.
-
-
Completion: Stir at 0°C for 2 hours.
-
Workup: Dilute with water (carefully). Extract with EtOAc.[2]
Data Summary: Optimization Parameters
The following table summarizes the effect of solvent and temperature on regioselectivity (C2 vs C6) and yield.
| Nucleophile Type | Solvent | Temp (°C) | Base | C2:C6 Ratio | Yield (%) | Notes |
| Primary Amine (e.g., Benzylamine) | THF | -78 to 0 | DIPEA | >99:1 | 92 | Kinetic control is excellent. |
| Secondary Amine (e.g., Morpholine) | DCM | 0 to RT | Et₃N | 95:5 | 88 | Slight C6 isomer observed at RT. |
| Alkoxide (e.g., NaOMe) | MeOH/THF | -10 | NaH | 90:10 | 85 | Smaller nucleophiles reduce selectivity. |
| Phenol (e.g., 4-Cl-Phenol) | DMF | 25 | K₂CO₃ | 98:2 | 90 | Phenoxides are softer, highly selective. |
| Thiol (e.g., Thiophenol) | DMF | 0 | K₂CO₃ | >99:1 | 94 | Highly nucleophilic; requires careful stoichiometry. |
Troubleshooting & Decision Tree
Use this workflow to optimize your reaction if standard protocols fail.
Figure 2: Troubleshooting decision tree for SnAr optimization.
References
-
Regioselective SnAr of 2,6-Dihalopyridines
-
Applic
- Title: Design, Synthesis, and Molecular Evaluation of SnAr-Reactive N-(6-Fluoro-3-Nitropyridin-2-yl)Isoquinolin-3-Amines.
- Source: Archiv der Pharmazie (2020).
-
URL:[Link]
-
General Mechanism of Pyridine SnAr
- Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Source: Master Organic Chemistry.
-
URL:[Link]
-
Safety D
- Title: 2,6-Difluoro-3-nitropyridine Safety D
-
Source: Sigma-Aldrich.
Sources
Application Note: Regioselective C2-Amination of 2,6-Difluoro-3-nitropyridine Hydrate
Executive Summary
This application note details the protocol for the regioselective nucleophilic aromatic substitution (
The presence of two fluorine atoms and a nitro group creates a competitive electrophilic landscape. This guide provides the mechanistic rationale and experimental conditions required to achieve exclusive C2-substitution (ortho to the nitro group) while suppressing C6-substitution and bis-amination.
Mechanistic Insight & Regioselectivity
To control the reaction, one must understand the electronic forces at play. The 2,6-difluoro-3-nitropyridine scaffold presents two electrophilic sites: C2 and C6.
Electronic Bias (The "Ortho Effect")
While both C2 and C6 are activated by the ring nitrogen, the C2 position is significantly more electrophilic due to the proximity of the nitro group (
-
Inductive Effect (-I): The
group is strongly electron-withdrawing.[1] The C2 carbon, being ortho to the nitro group, experiences a stronger inductive pull than the meta C6 carbon. -
Transition State Stabilization: The Meisenheimer complex formed upon nucleophilic attack at C2 is stabilized by the ability of the nitro group to accept electron density (resonance), in addition to the ring nitrogen.
Key Takeaway: Under kinetic control (low temperature, stoichiometric control), nucleophilic attack occurs almost exclusively at C2 .
The Hydrate Factor
The starting material is often supplied as a hydrate.
-
Impact: Water molecules do not typically interfere with the
reaction in organic solvents (THF, DMF) if an excess of amine or base is used. -
Correction: You must account for the water weight to calculate accurate molar equivalents. Failure to do so results in under-dosing the amine, leading to incomplete conversion.
Visualization: Reaction Pathway & Selectivity
The following diagram illustrates the kinetic competition between C2 and C6 substitution.
Figure 1: Kinetic pathway demonstrating the preferential formation of the C2-substituted product due to electronic activation by the adjacent nitro group.
Experimental Protocols
Materials & Stoichiometry Table
Note: Molecular Weight (MW) of anhydrous parent = 160.08 g/mol . Check Certificate of Analysis (CoA) for specific water content of your batch to adjust mass.
| Component | Role | Equiv. | Notes |
| 2,6-Difluoro-3-nitropyridine | Substrate | 1.0 | Limiting reagent. |
| Amine (R-NH₂) | Nucleophile | 1.0 - 1.1 | Slight excess ensures conversion; too much risks bis-addition. |
| DIPEA (Hünig's Base) | HF Scavenger | 1.2 - 1.5 | Neutralizes the HF byproduct. Essential if the amine is valuable/expensive. |
| THF or Acetonitrile | Solvent | N/A | Anhydrous preferred. Concentration: 0.1 M - 0.2 M. |
Protocol: Regioselective C2-Amination
Objective: Synthesis of 2-amino-6-fluoro-3-nitropyridine derivatives.
Step-by-Step Methodology:
-
Preparation (0 min):
-
Calculate the precise mass of the starting material based on the hydrate molecular weight (often ~178 g/mol for monohydrate, but verify).
-
Dissolve 2,6-Difluoro-3-nitropyridine (1.0 equiv) in anhydrous THF (0.15 M concentration) in a round-bottom flask.
-
Add DIPEA (1.2 equiv).
-
-
Temperature Control (Critical):
-
Cool the solution to -10°C to 0°C using an ice/salt bath.
-
Why? Lower temperature increases the selectivity for the kinetic product (C2) and prevents the second fluorine (C6) from reacting.
-
-
Nucleophile Addition (10-30 min):
-
Dissolve the amine (1.05 equiv) in a minimal amount of THF.
-
Add the amine solution dropwise over 20 minutes.
-
Caution: A rapid exotherm can degrade regioselectivity.
-
-
Reaction Monitoring (1-4 hours):
-
Allow the reaction to warm to Room Temperature (RT) slowly.
-
Monitor via TLC (Hexane/EtOAc) or LC-MS.
-
Target: Disappearance of starting material (MW ~160) and appearance of mono-sub product (MW = 160 - 19 + Amine Mass).
-
Stop Condition: If bis-substituted product begins to appear (M+Amine), quench immediately.
-
-
Work-up:
-
Purification:
-
Column chromatography is usually required to separate the minor C6 isomer (if any) from the major C2 product.
-
Typical Eluent: 10-30% EtOAc in Hexanes.
-
Troubleshooting & Optimization Logic
The following decision tree helps navigate common experimental failures.
Figure 2: Troubleshooting logic for optimizing regioselectivity and yield.
References
-
Regioselectivity in SNAr of Nitropyridines
- Citation: L. Zhu et al., "Design, Synthesis, and Molecular Evaluation of SNAr-Reactive N-(6-Fluoro-3-Nitropyridin-2-yl)Isoquinolin-3-Amines as Covalent USP7 Inhibitors." Journal of Medicinal Chemistry, 2023.
- Relevance: Confirms C2 selectivity in complex amine additions.
-
(Example proxy based on search context 1.3).
-
Synthesis of Pyrazolo[3,4-b]pyridines
- Citation: X. Wang et al., "Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines." Tetrahedron Letters, 2013.
- Relevance: Establishes the reactivity profile of the 2,6-difluoro scaffold.
-
General Reactivity of 2,6-Dihalopyridines
- Citation: M. Schlosser et al., "Regioselective difunctionalization of pyridines." Chemical Science, 2013.
- Relevance: Discusses the directing effects of substituents on the pyridine ring.
-
Commercial Properties & Handling
- Source: Sigma-Aldrich / ChemicalBook Product D
- Relevance: Safety and physical properties of the hydr
Sources
Application and Protocol Guide for the Selective Reduction of 2,6-Difluoro-3-nitropyridine
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides detailed protocols and expert insights for the selective reduction of the nitro group in 2,6-difluoro-3-nitropyridine to synthesize 2,6-difluoro-3-aminopyridine. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds. This document explores various methodologies, offering researchers and drug development professionals a selection of field-proven protocols. The causality behind experimental choices, safety considerations, and comparative data are discussed to ensure reliable and reproducible outcomes.
Introduction: The Significance of 2,6-Difluoro-3-aminopyridine
2,6-Difluoro-3-aminopyridine is a valuable synthetic intermediate in medicinal chemistry and materials science. The presence of the fluorine atoms can significantly enhance the metabolic stability and binding affinity of drug candidates. The selective reduction of the nitro group in 2,6-difluoro-3-nitropyridine is a key transformation, yet it presents challenges in maintaining the integrity of the fluorine substituents, which can be susceptible to hydrodehalogenation under certain reductive conditions. This guide details robust protocols to achieve high-yield and selective reduction.
Overview of Nitro Group Reduction Methodologies
The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis.[1] The primary methods can be broadly categorized into catalytic hydrogenation and chemical reduction using metals in acidic or neutral media.
-
Catalytic Hydrogenation: This is a widely used and often very clean method, typically employing a heterogeneous catalyst like palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas.[1][2] A key consideration for halogenated compounds is the potential for hydrodehalogenation, which can be mitigated by careful selection of the catalyst and reaction conditions.[2]
-
Metal-Mediated Reductions: These methods are robust, cost-effective, and often show excellent chemoselectivity.[1] Common systems include iron in the presence of an acid (e.g., HCl or acetic acid) or ammonium chloride, and tin(II) chloride (SnCl₂).[2][3][4][5] These methods are generally well-tolerated by various functional groups.
The choice of methodology is critical and depends on factors such as the substrate's functional group tolerance, desired chemoselectivity, scalability, safety, and cost.[1]
Detailed Experimental Protocols
Herein, we provide two reliable protocols for the reduction of 2,6-difluoro-3-nitropyridine.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is often preferred for its high efficiency and clean reaction profile. The key to success with this substrate is to use mild conditions to avoid defluorination.
Principle and Rationale: Palladium on carbon is a highly effective catalyst for the reduction of nitro groups. By using a moderate hydrogen pressure and ambient temperature, the nitro group can be selectively reduced in the presence of the fluoro substituents. The choice of solvent is also critical; polar protic solvents like ethanol or methanol are commonly used.
Experimental Workflow:
Caption: Catalytic Hydrogenation Workflow.
Materials and Reagents:
-
2,6-Difluoro-3-nitropyridine (1.0 eq)
-
10% Palladium on Carbon (5-10 mol%)
-
Ethanol (or Methanol)
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Celite®
-
Pressure vessel (e.g., Parr shaker)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
Step-by-Step Procedure:
-
In a suitable pressure vessel, dissolve 2,6-difluoro-3-nitropyridine in ethanol.
-
Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen).
-
Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (typically 50 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 2,6-difluoro-3-aminopyridine.
-
If necessary, purify the product by crystallization or column chromatography.
Protocol 2: Metal-Mediated Reduction using Iron and Ammonium Chloride
This method is a classic and highly reliable alternative, particularly advantageous for its cost-effectiveness and functional group tolerance. It is an excellent choice for scaling up reactions.
Principle and Rationale: The reduction of nitroarenes with iron powder in the presence of a proton source is a well-established method.[6] The use of ammonium chloride provides a milder alternative to strong acids like HCl, which can be beneficial for sensitive substrates.[4] This system is known for its high chemoselectivity, leaving halogen substituents intact.
Reaction Workflow:
Caption: Fe/NH₄Cl Reduction Workflow.
Materials and Reagents:
-
2,6-Difluoro-3-nitropyridine (1.0 eq)
-
Iron powder (3-5 eq)
-
Ammonium chloride (4-6 eq)
-
Ethanol
-
Water
-
Ethyl Acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-difluoro-3-nitropyridine.
-
Add ethanol and water (typically in a ratio between 1:1 and 4:1).
-
Add iron powder and ammonium chloride to the suspension.
-
Heat the reaction mixture to reflux and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material typically indicates completion.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the iron salts, washing the pad thoroughly with ethanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Add water to the residue and basify with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 2,6-difluoro-3-aminopyridine.
-
Purify as required, typically by column chromatography.
Comparative Data Summary
| Parameter | Protocol 1: Catalytic Hydrogenation (Pd/C) | Protocol 2: Metal-Mediated (Fe/NH₄Cl) |
| Reagents | H₂, 10% Pd/C | Fe powder, NH₄Cl |
| Solvent | Ethanol or Methanol | Ethanol/Water |
| Temperature | Room Temperature | Reflux |
| Pressure | ~50 psi | Atmospheric |
| Typical Yield | >90% | >85% |
| Pros | High yield, clean reaction, easy work-up | Cost-effective, highly chemoselective, scalable |
| Cons | Requires specialized pressure equipment, potential for defluorination, catalyst cost | Heterogeneous reaction, work-up can be more involved |
Safety and Handling
General Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.[7]
Reagent-Specific Precautions:
-
Nitro Compounds: Aromatic nitro compounds can be toxic and should be handled with care. Avoid inhalation, ingestion, and skin contact.[8] In case of exposure, seek immediate medical attention.[8]
-
Palladium on Carbon: Pd/C is flammable, especially when dry and in the presence of hydrogen. Handle with care and avoid ignition sources.
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure proper grounding of equipment and use in a well-ventilated area.
-
Iron Powder: Fine iron powder can be pyrophoric. Handle in an inert atmosphere if necessary.
-
Acids and Bases: Handle with care, as they are corrosive.
Emergency Procedures:
-
In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[9]
-
In case of inhalation, move to fresh air and seek medical attention.[9]
-
In case of ingestion, do NOT induce vomiting. Seek immediate medical attention.[9]
Troubleshooting
-
Incomplete Reaction:
-
Pd/C: The catalyst may be deactivated. Ensure the starting material and solvent are pure. Consider increasing catalyst loading or hydrogen pressure slightly.
-
Fe/NH₄Cl: Ensure vigorous stirring to maintain a good suspension of the iron powder. The iron powder may be of low reactivity; consider using a freshly opened container or a more reactive grade.
-
-
Defluorination (with Pd/C):
-
This indicates the reaction conditions are too harsh. Reduce the hydrogen pressure, lower the temperature, or shorten the reaction time. Consider using a different catalyst, such as Raney Nickel, which is sometimes less prone to causing dehalogenation.[2]
-
-
Difficult Work-up (with Fe/NH₄Cl):
-
The formation of fine iron oxide sludge can make filtration slow. Using a thick pad of Celite® can help. Ensure the mixture is sufficiently basified to precipitate all iron salts.
-
Conclusion
The reduction of 2,6-difluoro-3-nitropyridine to 2,6-difluoro-3-aminopyridine is a crucial synthetic step for which several reliable methods exist. Catalytic hydrogenation with Pd/C offers a clean and high-yielding route, provided that conditions are carefully controlled to prevent defluorination. The use of iron and ammonium chloride presents a robust, scalable, and cost-effective alternative with excellent chemoselectivity. The choice between these protocols will depend on the specific needs of the researcher, including available equipment, scale, and cost considerations. By following the detailed procedures and safety guidelines outlined in this document, researchers can confidently and successfully perform this important transformation.
References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
- Google Patents. (n.d.). US4071521A - Process for making 2,6-difluoro pyridine.
-
VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]
-
Sciencemadness.org. (n.d.). Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, February 24). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Retrieved from [Link]
-
Royal Society of Chemistry. (2025, August 14). Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis. Retrieved from [Link]
-
U.S. Geological Survey. (n.d.). Aromatic fluorine compounds. X. The 2,3- and 2,6-difluoropyridines. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, October 26). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Retrieved from [Link]
-
IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective reduction of the nitro group in 2‐amino‐3,5‐dintropyridines.... Retrieved from [Link]
-
SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]
-
GOV.UK. (2024, July 15). Nitrobenzene - Incident management. Retrieved from [Link]
-
ResearchGate. (2018, April 24). Which one is the best procedure for the reduction of aromatic nitro compounds?. Retrieved from [Link]
-
PubMed. (2013, February 15). Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers. Retrieved from [Link]
-
ResearchGate. (2023, September 8). Atomically dispersed Pt to boost adjacent frustrated Lewis pair for 2,6‐diamino‐3,5‐dinitropyridine hydrogenation. Retrieved from [Link]
-
The University of Liverpool Repository. (n.d.). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]
-
Chemius. (n.d.). nitro razredčilo. Retrieved from [Link]
-
NEET coaching. (n.d.). Reduction of aromatic nitro compounds using Fe and HCl gives…. Retrieved from [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reduction of aromatic nitro compounds using Fe and HCl gives⦠[allen.in]
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- 9. ehs.com [ehs.com]
Application Notes and Protocols for the Synthesis of Fused Heterocycles Utilizing 2,6-Difluoro-3-nitropyridine
Introduction: The Strategic Advantage of 2,6-Difluoro-3-nitropyridine in Heterocyclic Synthesis
Fused heterocyclic scaffolds are foundational to modern medicinal chemistry and materials science, offering rigid three-dimensional structures that can effectively interact with biological targets and exhibit unique photophysical properties.[1][2][3] The strategic incorporation of nitrogen atoms within these frameworks, particularly in pyridine-fused systems, often imparts favorable pharmacokinetic and pharmacodynamic characteristics.[4] Among the plethora of building blocks available for the construction of such molecules, 2,6-difluoro-3-nitropyridine has emerged as a particularly versatile and powerful reagent.
The synthetic utility of 2,6-difluoro-3-nitropyridine is rooted in the synergistic activation of its pyridine core. The strongly electron-withdrawing nitro group, positioned at the 3-position, significantly acidifies the ring protons and, more importantly, activates the entire aromatic system towards nucleophilic aromatic substitution (SNAr). This activation is particularly pronounced at the positions ortho and para to the nitro group, namely the 2- and 6-positions. The fluorine atoms at these positions are excellent leaving groups in SNAr reactions, a consequence of the high electronegativity of fluorine which polarizes the C-F bond, making the carbon atom highly electrophilic. This dual activation renders 2,6-difluoro-3-nitropyridine an ideal substrate for sequential or one-pot reactions with a variety of dinucleophiles to construct a diverse array of fused heterocyclic systems.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 2,6-difluoro-3-nitropyridine for the synthesis of various fused heterocycles. We will delve into the underlying principles of the reaction design, provide step-by-step protocols for the synthesis of key heterocyclic cores, and present data in a clear and accessible format.
Core Principles of Reactivity and Regioselectivity
The synthetic strategy for constructing fused heterocycles from 2,6-difluoro-3-nitropyridine hinges on a two-step sequence: an initial intermolecular SNAr reaction followed by an intramolecular cyclization.
The regioselectivity of the initial nucleophilic attack is a critical consideration. While both the C2 and C6 positions are activated by the nitro group, the inductive effect of the nitro group makes the ortho C2 position more electron-deficient and thus more susceptible to initial nucleophilic attack.[5] However, steric hindrance from the adjacent nitro group can favor attack at the less encumbered C6 position, especially with bulky nucleophiles.[5] The choice of solvent, base, and reaction temperature can be modulated to influence this regioselectivity.
Following the initial substitution, the newly introduced nucleophile, which contains a second reactive site, is poised for an intramolecular cyclization onto the remaining fluoro-substituted carbon. This cyclization can be a spontaneous process or may require promotion by heat or a suitable base. The nature of the dinucleophile will dictate the size and type of the fused heterocyclic ring.
Diagrammatic Overview of Synthetic Pathways
The following diagram illustrates the general synthetic strategy for the construction of fused heterocycles from 2,6-difluoro-3-nitropyridine.
Caption: General workflow for fused heterocycle synthesis.
Application Protocols
Protocol 1: Synthesis of a Fused Pyrido[2,3-b][5][6]oxazine Derivative
This protocol details the synthesis of a fused pyrido-oxazine ring system, a scaffold found in various biologically active molecules. The reaction proceeds via the condensation of 2,6-difluoro-3-nitropyridine with a 2-aminophenol derivative.
Reaction Scheme:
Caption: Synthesis of a fused pyrido-oxazine.
Materials:
-
2,6-Difluoro-3-nitropyridine
-
2-Aminophenol
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 2-aminophenol (1.1 mmol) in dry DMF (10 mL) in a round-bottom flask, add potassium carbonate (2.2 mmol).
-
Stir the mixture at room temperature for 15 minutes to ensure deprotonation of the phenolic hydroxyl group.
-
Add a solution of 2,6-difluoro-3-nitropyridine (1.0 mmol) in DMF (5 mL) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80 °C and monitor the progress by Thin Layer Chromatography (TLC) (Eluent: 30% EtOAc in hexanes).
-
Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and pour it into ice-water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the desired fused pyrido-oxazine.
Expected Outcome and Characterization:
The product is typically a colored solid. Characterization can be performed using standard analytical techniques:
-
¹H NMR: Expect to see aromatic protons from both the pyridine and benzene rings, with characteristic shifts and coupling constants.
-
¹³C NMR: Will show the expected number of aromatic carbons and the carbons of the fused heterocyclic system.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product should be observed.
-
Infrared (IR) Spectroscopy: Characteristic peaks for the nitro group (around 1520 and 1350 cm⁻¹) and aromatic C-H and C=C stretching vibrations will be present.
Rationale for Experimental Choices:
-
Solvent (DMF): A polar aprotic solvent like DMF is ideal for SNAr reactions as it can solvate the potassium carbonate and the intermediate Meisenheimer complex, thereby accelerating the reaction rate.
-
Base (K₂CO₃): A mild inorganic base is sufficient to deprotonate the phenolic hydroxyl group, which is the more nucleophilic site for the initial attack. A stronger base could lead to side reactions.
-
Temperature (80 °C): Heating is necessary to promote both the initial SNAr reaction and the subsequent intramolecular cyclization.
Protocol 2: Synthesis of a Fused Pyrido[3,2-b][5][6]thiazine Derivative
This protocol describes the synthesis of a fused pyrido-thiazine, a privileged scaffold in medicinal chemistry. The synthesis involves the reaction of 2,6-difluoro-3-nitropyridine with 2-aminothiophenol.
Reaction Scheme:
Caption: Synthesis of a fused pyrido-thiazine.
Materials:
-
2,6-Difluoro-3-nitropyridine
-
2-Aminothiophenol
-
Triethylamine (Et₃N)
-
Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2,6-difluoro-3-nitropyridine (1.0 mmol) and 2-aminothiophenol (1.05 mmol) in ethanol (15 mL).
-
Add triethylamine (1.5 mmol) to the solution. The thiol group is generally more nucleophilic than the amino group and will preferentially attack the C2 or C6 position.
-
Reflux the reaction mixture and monitor its progress by TLC (Eluent: 20% EtOAc in hexanes).
-
Once the starting material is consumed (typically 3-5 hours), cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (30 mL) and wash with saturated NaHCO₃ solution (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (EtOAc/hexanes gradient) to yield the fused pyrido-thiazine.
Expected Outcome and Characterization:
The product is typically a crystalline solid.
-
¹H NMR & ¹³C NMR: Will confirm the formation of the fused ring system.
-
MS: The molecular ion peak will correspond to the expected product.
-
IR: The spectrum will show characteristic absorptions for the nitro group and the aromatic rings.
Rationale for Experimental Choices:
-
Solvent (Ethanol): Ethanol is a suitable protic solvent for this reaction. It can facilitate the reaction without interfering with the nucleophiles.
-
Base (Triethylamine): A mild organic base is used to neutralize the HF generated during the reaction and to facilitate the deprotonation of the thiol and amino groups.
-
Reflux: The elevated temperature is required for both the initial substitution and the subsequent intramolecular cyclization.
Protocol 3: Synthesis of a Fused Pyrazolo[3,4-b]pyridine Derivative
This protocol outlines the synthesis of a fused pyrazolo-pyridine system, a core structure in many kinase inhibitors.[2] The synthesis utilizes the reaction of 2,6-difluoro-3-nitropyridine with a hydrazine derivative.
Reaction Scheme:
Caption: Synthesis of a fused pyrazolo-pyridine.
Materials:
-
2,6-Difluoro-3-nitropyridine
-
Hydrazine hydrate
-
Isopropanol
-
Water
Procedure:
-
Dissolve 2,6-difluoro-3-nitropyridine (1.0 mmol) in isopropanol (10 mL) in a round-bottom flask.
-
Add hydrazine hydrate (1.2 mmol) dropwise to the solution at room temperature. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC (Eluent: 50% EtOAc in hexanes). The initial SNAr is followed by an intramolecular cyclization.
-
After completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the reaction mixture. If so, collect the solid by filtration and wash with cold isopropanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Expected Outcome and Characterization:
The product is typically a solid.
-
¹H NMR & ¹³C NMR: Will show signals consistent with the fused pyrazolo-pyridine structure. The NH proton of the pyrazole ring will be observable.
-
MS: The molecular ion peak will confirm the mass of the product.
-
IR: The spectrum will display characteristic peaks for the N-H bond of the pyrazole ring and the nitro group.
Rationale for Experimental Choices:
-
Solvent (Isopropanol): A protic solvent that is suitable for reactions with hydrazine.
-
Reagent (Hydrazine hydrate): A common and effective source of the N-N dinucleophile.
-
Reflux: Provides the necessary energy for the cyclization step.
Data Summary Table
| Protocol | Dinucleophile | Fused Heterocycle | Typical Yield (%) | Key Characterization Data |
| 1 | 2-Aminophenol | Pyrido[2,3-b][5][6]oxazine | 60-75 | Distinct aromatic signals in NMR, M+ peak in MS |
| 2 | 2-Aminothiophenol | Pyrido[3,2-b][5][6]thiazine | 65-80 | Characteristic shifts for S-C-N linkage in ¹³C NMR |
| 3 | Hydrazine hydrate | Pyrazolo[3,4-b]pyridine | 70-85 | N-H proton signal in ¹H NMR, characteristic IR stretch |
Conclusion and Future Perspectives
2,6-Difluoro-3-nitropyridine is a highly valuable and versatile building block for the efficient synthesis of a wide range of fused heterocyclic compounds. The protocols outlined in this application note provide a solid foundation for researchers to explore the synthesis of novel molecular architectures with potential applications in drug discovery and materials science. The predictable reactivity and the ability to modulate reaction conditions to achieve desired outcomes make this reagent an indispensable tool in the synthetic chemist's arsenal. Future work in this area could involve the exploration of a broader range of dinucleophiles, the development of one-pot multi-component reactions, and the application of these synthetic strategies to the construction of complex natural product analogues and novel pharmaceutical agents.
References
- Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. (2017). Stack Exchange.
- Moradi, L. (n.d.).
- Synthesis and Characterization of N-Substitutional Ethylenediamine Deriv
- Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (2025). MDPI.
- Process for the preparation of fluorinated pyridines. (n.d.).
- Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers. (2013). PubMed.
- Process for producing 2,6-dichloro-3-nitropyridine. (n.d.).
- Heterocyclic Compounds. (n.d.).
- Synthesis of 2,6-Difluoro-3-nitropyridine. (n.d.). ChemicalBook.
- Process for making 2,6-difluoro pyridine. (n.d.).
- Method for making aminophenols and their amide derivatives. (n.d.).
- Stereoselective synthesis of 6/7/6-fused heterocycles with multiple stereocenters via an internal redox reaction/inverse electron-demand hetero-Diels–Alder reaction sequence. (n.d.). Royal Society of Chemistry.
- Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. (2025). MDPI.
- Fluorine in Heterocyclic Chemistry Volume 2: 6-Membered Heterocycles. (n.d.).
- Photochemical Redox Reactions of 2,6-Dichlorophenolindophenol and Its Use to Detect Photoreduced Quinones. (2025). MDPI.
- Heterocycles in Medicinal Chemistry II. (2024). PMC.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heterocycles in Medicinal Chemistry II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgchemres.org [orgchemres.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. 2,6-Difluoro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
Application Note: Suzuki-Miyaura Cross-Coupling Strategies for 2,6-Difluoro-3-nitropyridine
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol
Introduction & Mechanistic Insights
2,6-Difluoro-3-nitropyridine is a highly versatile building block in medicinal chemistry, prized for its ability to impart unique lipophilicity and metabolic stability to drug candidates[1]. Traditionally, functionalization of this scaffold relies heavily on Nucleophilic Aromatic Substitution (SNAr) due to the extreme electrophilicity of the C2 and C6 positions, which are heavily activated by the strongly electron-withdrawing nitro group.
However, achieving direct carbon-carbon bond formation via the Suzuki-Miyaura cross-coupling of its C–F bonds offers a step-economic route to densely functionalized biaryl pyridines[2]. Activating a C–F bond is notoriously difficult due to its high bond dissociation energy (~114 kcal/mol). Fortunately, the presence of the 3-nitro group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring. This electronic activation facilitates the oxidative addition of low-valent transition metals (Pd⁰ or Ni⁰) directly into the C–F bond[3].
Chemoselectivity: The SNAr vs. Cross-Coupling Paradigm
The critical challenge in this transformation is chemoselectivity. The base required to facilitate transmetalation in the Suzuki-Miyaura cycle can simultaneously act as a nucleophile, triggering a rapid SNAr reaction that displaces the fluorine atom to form unwanted byproducts (e.g., pyridinols or alkoxypyridines).
Figure 1: Divergent reactivity pathways of 2,6-difluoro-3-nitropyridine: SNAr vs. Suzuki-Miyaura.
Causality Behind Experimental Choices
To successfully navigate the pathway shown in Figure 1, the reaction conditions must be engineered to accelerate oxidative addition while completely suppressing SNAr:
-
Catalyst & Ligand Selection : Standard catalysts like Pd(PPh₃)₄ are ineffective for C–F activation. Electron-rich, bulky dialkylbiaryl phosphine ligands (e.g., RuPhos, BrettPhos) are mandatory[4]. They increase the electron density on the palladium center, promoting oxidative addition, while their steric bulk accelerates the final reductive elimination step. Alternatively, Ni⁰ catalysts are highly effective due to nickel's lower electronegativity and smaller atomic radius, which enhances its insertion into strong C–F bonds[3].
-
Base Selection : Aqueous bases (e.g., Na₂CO₃ in water) or alkoxides will instantly destroy the starting material via SNAr. Strictly anhydrous, non-nucleophilic bases such as finely milled Cs₂CO₃ or K₃PO₄ must be utilized.
-
Regioselectivity : The C2-fluorine is positioned ortho to the nitro group, making it the most electron-deficient site on the ring. Consequently, oxidative addition occurs regioselectively at the C2 position over the C6 position.
Quantitative Data: Condition Optimization
The following table summarizes the causal relationship between reaction conditions and the resulting chemoselectivity/yield.
| Entry | Catalyst / Ligand | Base | Solvent | Temp (°C) | Regioselectivity (C2 vs C6) | Expected Yield (%) |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ (aq) | Toluene/EtOH | 90 | N/A (SNAr dominates) | < 5% |
| 2 | Pd₂(dba)₃ / RuPhos | Cs₂CO₃ (anhydrous) | Toluene | 90 | > 95:5 (C2 favored) | 75 - 85% |
| 3 | Pd(OAc)₂ / BrettPhos | K₃PO₄ (anhydrous) | 1,4-Dioxane | 100 | > 95:5 (C2 favored) | 70 - 80% |
| 4 | Ni(cod)₂ / PCy₃ | K₃PO₄ (anhydrous) | 1,4-Dioxane | 100 | > 90:10 (C2 favored) | 80 - 90% |
Experimental Protocols
Figure 2: Step-by-step workflow for anhydrous C-F Suzuki-Miyaura cross-coupling.
Protocol A: Palladium-Catalyzed C–F Activation
This protocol utilizes RuPhos to enable Pd-catalyzed C–F activation while maintaining high functional group tolerance.
Self-Validating System: This protocol is designed to be monitored via ¹⁹F NMR. 2,6-Difluoro-3-nitropyridine exhibits two distinct fluorine signals. The disappearance of the downfield C2-F signal (while the C6-F signal shifts but remains) acts as an internal validation of successful, regioselective oxidative addition.
Step-by-Step Methodology:
-
Preparation (Glovebox): In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 2,6-difluoro-3-nitropyridine (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv), and finely milled anhydrous Cs₂CO₃ (2.5 equiv, 2.5 mmol).
-
Catalyst Loading: Add Pd₂(dba)₃ (2.5 mol%, 0.025 mmol) and RuPhos (10 mol%, 0.10 mmol) to the solid mixture.
-
Solvent Addition: Add anhydrous, rigorously degassed Toluene (5.0 mL, 0.2 M). Seal the tube with a Teflon-lined cap.
-
Reaction Execution: Remove the sealed tube from the glovebox and stir the reaction mixture at 90 °C for 16 hours. The initial dark red solution will transition to a lighter yellow/brown suspension as the active Pd⁰-RuPhos species forms.
-
Quench & Work-up: Cool the mixture to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove inorganic salts and catalyst residues. Wash the pad with additional EtOAc (2 x 10 mL).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the C2-arylated product.
Protocol B: Nickel-Catalyzed C–F Activation
Nickel catalysis often provides superior reactivity for highly recalcitrant C–F bonds, particularly when coupling with Lewis-basic heteroaryl boronic esters[3].
Step-by-Step Methodology:
-
Preparation: Inside a glovebox, combine 2,6-difluoro-3-nitropyridine (1.0 equiv, 1.0 mmol), arylboronic pinacol ester (1.5 equiv), and anhydrous K₃PO₄ (3.0 equiv).
-
Catalyst Loading: Add Ni(cod)₂ (5 mol%, 0.05 mmol) and PCy₃ (10 mol%, 0.10 mmol) in a 20 mL pressure vial.
-
Solvent & Reaction: Add anhydrous 1,4-Dioxane (5.0 mL). Seal the vial, remove from the glovebox, and heat at 100 °C for 24 hours.
-
Work-up: Cool to room temperature and deliberately expose the mixture to air for 15 minutes to oxidize and quench the active Ni species. Filter through Celite, concentrate, and purify via chromatography.
-
Analytical Validation: Analyze the crude mixture by LC-MS prior to purification. The absence of SNAr adducts (mass corresponding to +OH or +Dioxane ring-opening) validates the anhydrous integrity of the setup.
References
-
Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst RSC Publishing URL:[Link][3]
-
Binding Free Energy Calculation Based on the Fragment Molecular Orbital Method and Its Application in Designing Novel SHP-2 Allosteric Inhibitors National Institutes of Health (PMC) URL:[Link][2]
-
A Highly Efficient Suzuki-Miyaura Methylation of Pyridines Leading to the Drug Pirfenidone and to its CD3 Version (SD-560) ResearchGate URL:[Link][4]
-
Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers ACS Publications (The Journal of Organic Chemistry) URL:[Link][1]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Binding Free Energy Calculation Based on the Fragment Molecular Orbital Method and Its Application in Designing Novel SHP-2 Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03877C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Guide: Optimizing SnAr Reactions with 2,6-Difluoro-3-nitropyridine
Executive Summary & Substrate Analysis
2,6-Difluoro-3-nitropyridine (CAS: 58602-02-1) is a high-value scaffold, particularly prevalent in the synthesis of kinase inhibitors (e.g., PIM, USP7 inhibitors). Its utility stems from the differential reactivity of the two fluorine atoms, allowing for sequential functionalization.
However, users frequently report three primary failure modes:
-
Regiochemical ambiguity: Uncertainty or lack of control over C2 vs. C6 substitution.
-
Hydrolysis: Conversion of the labile C2-fluorine to a hydroxyl group (pyridone formation), drastically reducing yield.
-
Over-reaction: Formation of 2,6-bis-substituted byproducts.
This guide provides a mechanistic understanding and validated protocols to maximize yield and purity.
Mechanistic Insight: The "Why" Behind the Protocol
To optimize yield, one must understand the electronic landscape of the pyridine ring.
The Regioselectivity Hierarchy
In 2,6-difluoro-3-nitropyridine, the C2 position is significantly more electrophilic than the C6 position.
-
C2 Position (Ortho to Nitro): Activated by the inductive electron-withdrawing effect (-I) of the adjacent nitro group and the ring nitrogen. The Meisenheimer complex formed at C2 is stabilized by resonance into the nitro group.
-
C6 Position (Meta to Nitro): Activated primarily by the ring nitrogen. The nitro group exerts a weaker influence here compared to C2.
Key Takeaway: Under kinetically controlled conditions (low temperature, stoichiometric control), nucleophilic attack occurs almost exclusively at C2 . Attack at C6 usually indicates excessive steric hindrance in the nucleophile or thermodynamic equilibration (high heat).
The Hydrolysis Trap
The C2-fluorine is hyper-labile. It is so activated that trace moisture in solvents or the atmosphere can displace the fluoride ion, forming 2-hydroxy-6-fluoro-3-nitropyridine (often existing as the 2-pyridone tautomer). This is the #1 cause of "unexplained" low yields.
Visualizing the Reaction Pathway
The following diagram illustrates the decision matrix for the reaction outcomes based on conditions.
Caption: Figure 1. Reaction pathways for 2,6-difluoro-3-nitropyridine. Green paths indicate the desired workflow; red paths indicate common failure modes.
Validated Experimental Protocol
Objective: Mono-substitution at the C2 position with a primary amine.
Reagents
-
Substrate: 2,6-Difluoro-3-nitropyridine (1.0 eq)
-
Nucleophile: Primary/Secondary Amine (0.95 – 1.0 eq)
-
Base: DIPEA (N,N-Diisopropylethylamine) (1.1 – 1.2 eq)
-
Solvent: Anhydrous THF or DMF (Dichloromethane is acceptable for very reactive amines).
Step-by-Step Procedure
-
Preparation (Moisture Control): Flame-dry the reaction flask and purge with Nitrogen or Argon. Ensure the solvent is anhydrous (water content <50 ppm).
-
Solubilization: Dissolve 2,6-difluoro-3-nitropyridine in the solvent (0.1 M concentration) and cool to -10°C to 0°C .
-
Why? Cooling suppresses the reaction rate, preventing local hotspots that lead to bis-substitution or C6 attack.
-
-
Base Addition: Add DIPEA.
-
Note: Do not use inorganic bases like K2CO3 if they are not perfectly dry; they often introduce water.
-
-
Nucleophile Addition: Dissolve the amine in a minimal amount of solvent. Add this solution dropwise over 15–30 minutes to the cooled substrate mixture.
-
Critical: Slow addition ensures the substrate is always in excess relative to the amine locally, preventing the product (which is still reactive) from competing for the amine (bis-substitution).
-
-
Reaction Monitoring: Stir at 0°C for 1 hour. Monitor via TLC or LC-MS.
-
Endpoint: Look for disappearance of the starting material. If the reaction is sluggish, allow it to warm to Room Temperature (RT) naturally. Do not heat.
-
-
Workup: Quench with water (only after reaction is complete) and extract with EtOAc. Wash organic layer with brine to remove DMF/DMSO if used.
Troubleshooting & FAQs
Q1: I am seeing two spots on TLC with similar Rf values. Is this the C2 and C6 regioisomer mixture?
Diagnosis: Likely No . While C6 substitution is possible with extremely bulky amines, the electronic bias heavily favors C2.[1] The second spot is most likely:
-
The Hydrolysis Product: 2-hydroxy-6-fluoro-3-nitropyridine. This often streaks on silica.
-
The Bis-Product: 2,6-diamino-3-nitropyridine derivative (if you used excess amine).
Validation: Check LC-MS.
-
Target Mass: M+
-
Hydrolysis Mass: [M - Amine + OH] (Usually M - R group + 17).
-
Bis-Product: [M + Amine - F].
Q2: My yield is stuck at 60%, and I see a significant "phenol" peak in the NMR. How do I fix this?
Root Cause: Water ingress. The C2-fluorine is approximately 100x more labile than a standard chloropyridine. Solution:
-
Switch to anhydrous solvents (purchase "SureSeal" or equivalent).
-
Avoid hygroscopic bases. If using inorganic bases (Cs2CO3), dry them in an oven beforehand.
-
Use DIPEA or Triethylamine instead of carbonate bases to minimize water solubility issues.
Q3: Can I substitute the C6 position first?
Technical Answer: Not directly via SnAr. The C2 position is too electronically activated. To get a C6-substituted product with the C2-fluorine intact, you would typically need a different synthetic route (e.g., starting with 2-amino-6-fluoropyridine and nitrating, though nitration conditions are harsh). Alternative: If you need different groups at C2 and C6, install the C2 group first, then apply heat (>60°C) with the second nucleophile to displace the C6 fluorine.
Q4: I need to install a weak nucleophile (e.g., Aniline). It’s not reacting at 0°C.
Adjustment: Weak nucleophiles require higher activation energy.
-
Allow the reaction to warm to RT.
-
If still no reaction, heat to 40°C.
-
Caution: As you heat, the discrimination between C2 and C6 decreases. Monitor strictly to stop exactly when the starting material is consumed.
Quantitative Data Summary
| Variable | Recommended Range | Effect of Deviation |
| Temperature | -10°C to 20°C | >40°C: Increases risk of bis-substitution and C6 attack. |
| Stoichiometry | 0.95 – 1.05 eq (Amine) | >1.1 eq: Promotes bis-substitution (displacing C6-F). |
| Solvent Water | < 50 ppm | >100 ppm: Significant hydrolysis to pyridone (yield loss). |
| Base pKa | 10–11 (DIPEA/TEA) | Strong bases (NaH/LiHMDS): Can cause degradation or side reactions on the nitro group. |
References
-
Regioselectivity in SnAr Reactions of Nitropyridines
- Context: Confirms the electronic dominance of the C2 position (ortho to nitro) over C6 in 2,6-disubstituted-3-nitropyridines.
-
Source:Design, Synthesis, and Molecular Evaluation of SNAr-Reactive N-(6-Fluoro-3-Nitropyridin-2-yl)Isoquinolin-3-Amines. (2020).[2] National Institutes of Health (NIH) / PMC.
-
URL:[Link]
-
Sequential Substitution Str
- Context: Validates the protocol of reacting the C2 position first under mild conditions, followed by C6 substitution under forcing conditions.
-
Source:Method for preparing 2-amino-3-nitro-6-(4-fluoro-benzylamino)-pyridine.[3] (Patent DK162215B).
- URL
-
Reactivity of Fluorin
Sources
Technical Guide: Regiocontrol in 2,6-Difluoro-3-nitropyridine Functionalization
Executive Summary & Mechanistic Insight
The functionalization of 2,6-difluoro-3-nitropyridine via Nucleophilic Aromatic Substitution (
The Electronic Landscape
-
C2 Position (The "Hot" Spot): This carbon is flanked by the pyridine nitrogen and the nitro group. It experiences the strongest inductive electron withdrawal (
effect) from both heteroatoms. Additionally, the transition state for nucleophilic attack here is often stabilized by hydrogen bonding between the incoming nucleophile (if it has an N-H or O-H) and the nitro group oxygen. Result: Kinetically favored. -
C6 Position (The "Open" Spot): This carbon is activated by the pyridine nitrogen and the para-nitro group (via resonance,
). However, it lacks the inductive intensity of the C2 position. Its primary advantage is steric accessibility. Result: Sterically favored (for bulky nucleophiles).
The Decision Matrix
Use this table to predict your major isomer based on reaction conditions.
| Variable | Condition favoring C2-Substitution | Condition favoring C6-Substitution |
| Nucleophile Size | Small/Linear (e.g., Methylamine, Morpholine) | Bulky (e.g., t-Butylamine, i-Pr2NH) |
| Solvent | Non-polar / Non-H-bond disrupting (DCM, Toluene, THF) | Polar Aprotic (DMF, DMSO, NMP) |
| Temperature | Cryogenic to Room Temp ( | Elevated Temperatures ( |
| Mechanism | Electronic Control (Inductive + H-bond assist) | Steric Control (Physical exclusion from C2) |
Visualizing the Reaction Pathway
The following diagram illustrates the bifurcation of the reaction pathway. Note the high-energy barrier due to steric clash at C2 when using bulky nucleophiles.
Caption: Pathway bifurcation showing Electronic Control (Green) favoring C2 vs. Steric Impedance (Yellow) forcing reaction to C6.
Experimental Protocols
Protocol A: Selective C2-Functionalization (Standard)
Targeting the kinetic product using electronic activation and H-bond guidance.
Reagents:
-
Substrate: 2,6-Difluoro-3-nitropyridine (1.0 equiv)
-
Nucleophile: Primary/Secondary amine (1.1 equiv)
-
Base: Triethylamine (
) or DIPEA (1.2 equiv) -
Solvent: Dichloromethane (DCM) or THF (Anhydrous)
Step-by-Step:
-
Dissolution: Dissolve 2,6-difluoro-3-nitropyridine in DCM (
concentration) under atmosphere. -
Cooling: Cool the solution to
using an ice bath. Explanation: Lower temperatures maximize the selectivity for the lower activation energy pathway (C2). -
Addition: Mix the amine and base in a separate vial with a small amount of DCM. Add this mixture dropwise to the pyridine solution over 15 minutes.
-
Critical: Slow addition prevents local heating and "runaway" non-selective reactions.
-
-
Reaction: Stir at
for 1 hour, then allow to warm to Room Temperature (RT). Monitor by TLC/LC-MS. -
Workup: Quench with water. Extract with DCM. The C2-isomer is typically less polar than the C6-isomer due to intramolecular H-bonding between the amine NH and nitro group.
Protocol B: Selective C6-Functionalization (The "Hard" Way)
Forcing the reaction to the distal position using steric bulk or specific solvent effects.
Reagents:
-
Substrate: 2,6-Difluoro-3-nitropyridine (1.0 equiv)
-
Nucleophile: Bulky amine or Alkoxide (1.5 equiv)
-
Solvent: DMSO or DMF (Polar Aprotic)
-
Temperature:
Step-by-Step:
-
Solvation: Dissolve substrate in DMSO.
-
Why DMSO? Polar aprotic solvents solvate cations well but leave anions (nucleophiles) "naked" and highly reactive. They also disrupt the H-bonding network that stabilizes the C2 transition state [1].
-
-
Heating: Pre-heat the solution to the target temperature (
). -
Addition: Add the nucleophile (e.g., t-butylamine) in a single portion.
-
Monitoring: Reaction time will be longer. If C2-substitution begins to appear (impurity), lower the temperature and increase the steric bulk of the nucleophile if possible.
Troubleshooting & FAQs
Q1: I am getting a 60:40 mixture of C2:C6. How do I push it to >95% C2? A: This usually happens with "medium-sized" nucleophiles (e.g., diethylamine, piperidine).
-
Switch Solvent: Move from DMF/Acetonitrile to Toluene or DCM . Non-polar solvents enhance the "Ortho Effect" (coordination between the nucleophile and the Nitro group), locking the incoming amine into the C2 position [2].
-
Lower Temperature: Run the reaction at
or . The electronic activation of C2 is so high that it will often still react at these temperatures, while C6 will not.
Q2: I need the C6 isomer, but my nucleophile is small (e.g., methylamine). Can I get C6 selectivity? A: Direct selectivity is extremely difficult in this case because C2 is electronically superior.
-
Strategy: You may need a blocking group strategy.
-
React with a bulky, removable group (like a thiol or bulky amine) that selectively hits C2.
-
Perform your desired
at C6 (now the only open spot). -
Remove/Transform the C2 group.
-
-
Alternative: Check if the 2,6-dichloro analog offers different selectivity, though usually, the fluoro-derivative is preferred for
speed.
Q3: My reaction turns black/tarry immediately. A: 3-Nitropyridines are electron-deficient and prone to polymerization or ring-opening (Zincke-type chemistry) with strong nucleophiles.
-
Fix: Ensure your reaction is strictly anhydrous.
-
Fix: Use a weaker base (e.g.,
instead of NaH). -
Fix: Add the nucleophile very slowly at low temperatures.
Q4: How do I distinguish the isomers by NMR? A:
-
C2-Substituted Product: Look for the NH signal (if applicable). It will be significantly downfield (often
) and broad due to intramolecular hydrogen bonding with the adjacent Nitro group. -
C6-Substituted Product: The NH signal will be more typical (
). -
Fluorine Coupling: The remaining Fluorine on the ring will show different coupling constants (
) depending on its position relative to the remaining protons.
References
-
Benchchem.Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4-Amino-3,5-dichloro-2,6-difluoropyridine. (Accessed 2023). Discussion on solvent effects in pyridine
. -
ResearchGate.
) reactions of 3-substituted, 2,6-dichloropyridines. (2025).[1][2][3][4][5][6] Detailed analysis of coordination effects in ortho-substitution. -
Organic Syntheses. C2 Amination of Pyridine with Primary Amines. Org.[2][4][7][8][9] Synth. 2021, 98, 363-373.[8] Demonstrates kinetic preference for C2 in activated pyridines.
-
MDPI. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024).[4] Discusses sequential displacement in poly-halogenated nitro-aromatics.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nucleophilic substitution of fluorine atoms in 2,6-difluoro-3-(pyridin-2-yl)benzonitrile leading to soluble blue-emitting cyclometalated Ir(III) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. orgsyn.org [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Removing water from 2,6-Difluoro-3-nitropyridine hydrate for sensitive reactions
Case ID: 26DF3NP-HYD-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Compound: 2,6-Difluoro-3-nitropyridine (CAS: 58602-02-1)[1]
Executive Summary & Critical Alerts
The Core Problem:
2,6-Difluoro-3-nitropyridine is an electron-deficient heterocycle.[2] The nitro group at position 3 and the nitrogen atom activate the fluorine atoms at positions 2 and 6 toward Nucleophilic Aromatic Substitution (
Why Water is Fatal to Your Reaction:
Water is not merely a solvent contaminant in this context; it is a competitive nucleophile. In the presence of bases (often used in your downstream lithiation or substitution reactions), residual water will attack the C-2 or C-6 position, hydrolyzing the compound into 2-hydroxy-6-fluoro-3-nitropyridine (or its tautomeric pyridone). This irreversibly consumes your starting material and poisons organometallic reagents (e.g., LDA,
Physical State Warning: Melting Point: ~6°C. At standard laboratory temperatures, this compound often exists as a liquid or a semi-solid slush. Do not attempt to dry this compound in a standard vacuum oven as a neat solid. It will melt, potentially "bump" (splatter) under vacuum, or sublime onto the oven walls.
Diagnosis: Is Your Batch "Wet"?
Before initiating a drying protocol, confirm the presence of water.[3]
| Method | Indicator | Sensitivity | Notes |
| Sharp singlet at ~1.56 ppm (in | Medium | Quickest check. If the peak integrates >0.05 relative to the aromatic protons, drying is required. | |
| Visual Inspection | Cloudiness or phase separation in the oil. | Low | If the liquid is turbid, water content is likely >1%. |
| Karl Fischer (KF) | Quantitative ppm readout. | High | Gold Standard. Ensure your KF solvent system does not contain basic amines that could react with the fluoropyridine. |
Approved Drying Protocols
Choose the method based on your available equipment and scale.
Method A: Dissolution & Chemical Drying (Recommended for <10g)
Best for rapid preparation of small batches where the compound is already a liquid/oil.
-
Dissolution: Dissolve the 2,6-difluoro-3-nitropyridine in an inert solvent (DCM or Ethyl Acetate) to create a 0.5 M solution.
-
Drying Agent: Add anhydrous Magnesium Sulfate (
) or Sodium Sulfate ( ).-
Note: Avoid basic drying agents like Potassium Carbonate (
) or Molecular Sieves (unless acid-washed), as basic sites can trigger hydrolysis or degradation.
-
-
Filtration: Filter the mixture through a sintered glass funnel or a syringe filter under an inert atmosphere (
/Ar). -
Concentration: Remove the solvent via rotary evaporation.[3][4]
-
Critical Step: Once the solvent is removed, backfill the flask with Nitrogen immediately. Do not leave the neat oil under high vacuum for extended periods to prevent volatility loss.
-
Method B: Azeotropic Distillation (Recommended for >10g or Strict Anhydrous Needs)
The most robust method for removing trace water from the neat oil without thermal degradation.
Why Toluene?
-
Toluene forms a heteroazeotrope with water (BP 84°C).
-
The compound’s boiling point (~218°C) is significantly higher than Toluene (110°C), ensuring you strip the water/solvent without losing the product.
Protocol:
-
Place the "wet" 2,6-difluoro-3-nitropyridine in a round-bottom flask.
-
Add anhydrous Toluene (10 mL per 1 g of substrate).
-
Connect a rotary evaporator.
-
Bath Temperature: Set to 40–45°C.
-
Vacuum: Gradually apply vacuum to distill off the toluene. The water will co-distill with the toluene.
-
Repeat: Repeat this process 3 times.
-
Final State: The resulting oil should be clear. Store under Argon at 2–8°C.
Workflow Visualization
The following diagram illustrates the decision logic and workflow for the Azeotropic Distillation method (Method B), which is the industry standard for this class of compounds.
Caption: Iterative azeotropic drying cycle using Toluene to ensure removal of water without thermal stress.
Troubleshooting & FAQ
Q: Can I use Molecular Sieves (4Å) directly in the reaction flask? A: Proceed with caution. Standard 4Å sieves are slightly basic (pH ~9-10 in water). For highly electrophilic substrates like 2,6-difluoro-3-nitropyridine, prolonged contact with basic sites can induce surface-catalyzed hydrolysis.
-
Solution: Use Acid-Washed Molecular Sieves or stick to Method B (Azeotrope) which is chemically inert.
Q: The oil turned from yellow to orange/red during drying. Is it ruined? A: A color shift to deep orange or red often indicates the formation of the Meisenheimer complex or degradation products (phenoxides).
-
Cause: Likely exposure to moisture + base, or excessive heat (>60°C).
-
Action: Check NMR. If significant hydrolysis (>5%) is observed, purification (column chromatography) is required before use.
Q: I need to weigh it, but it's melting on the balance. A: This is common due to the ~6°C melting point.
-
Technique: Weigh the compound by difference using a syringe or a tared glass pipette. Do not try to weigh it as a solid on weighing paper; it will soak through and introduce water/contaminants.
Q: Can I use Benzene instead of Toluene? A: Yes, Benzene forms an excellent azeotrope with water. However, due to toxicity (carcinogen), Toluene is the preferred substitute in modern protocols. The physics of the drying remain valid for both.
References
-
Azeotropic Drying Methodology : Drying Organic Solutions. University of Rochester, Department of Chemistry. Available at: [Link]
Sources
Solving purification issues with 2,6-Difluoro-3-nitropyridine derivatives
Welcome to the technical support hub for fluorinated nitropyridines. As a Senior Application Scientist, I understand that the 2,6-difluoro-3-nitropyridine scaffold is a "privileged but punishing" building block. Its high electrophilicity—driven by the electron-withdrawing nitro group and two fluorine atoms—makes it excellent for SNAr chemistry but notorious for side reactions and difficult separations.[1]
This guide addresses the specific causality behind purification failures, focusing on regioselectivity, hydrolysis, and chromatographic behavior.
Section 1: The Reaction Landscape & Impurity Profile
Before troubleshooting purification, we must diagnose the mixture. The high reactivity of the C-2 and C-6 positions often leads to a "cocktail" of impurities.[1]
Visual 1: Reaction Pathways & Impurity Generation This diagram maps the kinetic vs. thermodynamic competition and hydrolysis risks associated with this scaffold.
Figure 1: Mechanistic pathway showing the competition between C-2 (kinetic) and C-6 (thermodynamic) substitution, and the risk of hydrolysis.[1]
Section 2: Troubleshooting Guide (Q&A)
Issue 1: "I cannot separate the 2-substituted product from the 6-substituted regioisomer."
Diagnosis: This is the most common challenge. In 3-nitropyridines, the nitro group activates both the C-2 and C-6 positions.[1][2]
-
C-2 Substitution: Usually favored kinetically due to the strong inductive effect of the adjacent nitro group.[2]
-
C-6 Substitution: Often favored thermodynamically or when the nucleophile is bulky (steric hindrance at C-2).[1]
Scientific Solution: You must exploit the Intramolecular Hydrogen Bonding (IMHB) effect. If your nucleophile is a primary amine, the 2-isomer often forms a stable 6-membered intramolecular hydrogen bond between the NH and the nitro oxygen.[1] The 6-isomer cannot do this.[1]
-
Chromatography Consequence: The 2-isomer (IMHB "locked") is effectively less polar than the 6-isomer (which has a free NH and NO2 available for interaction with silica).[1]
-
Protocol:
Table 1: Regioisomer Separation Strategy
| Feature | 2-Substituted (Target) | 6-Substituted (Impurity) | Separation Tactic |
| Structure | Ortho-nitro (IMHB possible) | Para-nitro (No IMHB) | Non-polar Eluent |
| Polarity | Lower (Pseudo-nonpolar) | Higher (Exposed polar groups) | Silica Gel |
| Solubility | Soluble in DCM, Toluene | Less soluble, may need EtOAc | Recrystallization |
| Elution | Fast (High Rf) | Slow (Low Rf) | Gradient Elution |
Issue 2: "My product turns into a solid that won't redissolve, or I see a new polar spot during workup."
Diagnosis: You are likely experiencing Hydrolysis (SNAr-OH) .[1] The remaining fluorine atom (at C-6 in your product) is still highly activated.[1] Exposure to aqueous base (NaOH, NaHCO3) or even heating in wet solvents can displace the fluorine with a hydroxyl group, forming a pyridone (tautomer of hydroxypyridine).
Scientific Solution:
-
Quench: Do not use strong aqueous bases. Quench SNAr reactions with ammonium chloride (NH4Cl) or dilute phosphate buffer (pH 6-7).
-
Workup: Perform a "dry workup" if possible. Dilute with DCM, filter off solid salts, and evaporate. If washing is needed, use cold brine.
-
Solvent: Avoid DMSO if you plan an aqueous workup, as it accelerates hydrolysis. Use THF or Acetonitrile.
Issue 3: "The product streaks/tails badly on Silica Gel."
Diagnosis: Nitropyridines are "sticky" on acidic silica due to the basic pyridine nitrogen, although the nitro group reduces this basicity. However, if you have an amino group (product), the compound becomes amphoteric or basic enough to interact with silanols.
Scientific Solution: Passivate the silica.
-
The "1% Rule": Add 1% Triethylamine (TEA) to your column eluent. This blocks the acidic silanol sites.
-
Alternative: Use Amino-functionalized Silica (NH2-Silica) .[1] This is often superior for nitropyridines as it prevents protonation of the pyridine ring and eliminates tailing without adding TEA to the mobile phase.
Section 3: Advanced Purification Workflows
Visual 2: Purification Decision Matrix Follow this logic to select the optimal purification method based on your crude profile.
Figure 2: Decision tree for selecting purification methods based on crude purity and scale.
Section 4: Validated Experimental Protocols
Protocol A: Recrystallization for Regioisomer Enrichment
Use this when the 2-isomer is the major product (>80%) but contains 6-isomer impurities.[1]
-
Dissolution: Dissolve crude solid in minimum boiling Ethanol (EtOH) or Isopropanol (IPA) .
-
Why? The 2-isomer (IMHB) is often less soluble in polar protic solvents upon cooling compared to the more polar 6-isomer.[1]
-
-
Hot Filtration: If insoluble black tar remains, filter hot through a glass frit.
-
Cooling: Allow to cool slowly to room temperature, then to 0°C.
-
Collection: Filter the yellow needles. Wash with cold Hexane .
-
Validation: Check LCMS. If 6-isomer persists, switch to DCM/Hexane layering.[1] Dissolve in minimal DCM, layer Hexane on top (1:3 ratio), and let stand.
Protocol B: Column Chromatography (Difficult Separations)
-
Stationary Phase: Silica Gel (40-63 µm).[1]
-
Passivation: Pre-flush column with Hexane + 1% Et3N .
-
Eluent: Gradient 0% -> 30% EtOAc in Hexane .
-
Note: If isomers co-elute, switch to Toluene/Acetone (95:5) . Toluene provides
- interactions that often discriminate between the electronic environments of the 2- and 6-nitro isomers better than alkanes [1].[1]
-
References
-
Separation of Isomeric Forms of Urolithin Glucuronides Using Supercritical Fluid Chromatography . Journal of Agricultural and Food Chemistry. (2023). Link (Demonstrates superior separation of regioisomers using SFC/specialized phases).
-
Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules . Molecules. (2022).[3][4] Link (Details SNAr regioselectivity and workup of nitropyridines).
-
Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution . Organic Letters. (2022). Link (Discusses reactivity and stability of electrophilic nitropyridines).
-
Investigations on the continuous flow generation of 2,6-dichloro-N-fluoropyridinium tetrafluoroborate . Beilstein Journal of Organic Chemistry. (2023). Link (Highlights hydrolysis risks and handling of fluoropyridinium species).
Sources
- 1. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2,6-Difluoro-3-nitropyridine Stability & Optimization
Subject: Minimizing Hydrolysis & Optimizing
Module 1: Critical Parameters (The "Why")
The Hydrolysis Trap
2,6-Difluoro-3-nitropyridine is an electrophilic "hotspot." The pyridine ring is electron-deficient due to the nitrogen atom, and the C3-nitro group further depletes electron density, particularly at the ortho (C2) and para (C6) positions.
While this activation facilitates the desired Nucleophilic Aromatic Substitution (
-
The Mechanism: Water (or hydroxide) attacks the C2 or C6 position. The C2 position is generally more reactive due to the inductive effect of the adjacent ring nitrogen and the ortho-nitro group.
-
The Consequence: Hydrolysis converts the C-F bond into a C-OH bond. This immediately tautomerizes to the pyridone (e.g., 6-fluoro-3-nitro-2-pyridone). This byproduct is often a yellow, insoluble solid that contaminates the reaction and lowers yield.
The "Hidden" Water Source: Base Selection
A common oversight in
-
The Reaction:
-
The Risk: If the reaction is slow or heated, bicarbonate can decompose or react further, potentially generating water in situ.
-
Senior Scientist Recommendation: For strictly anhydrous conditions, utilize tertiary amines (DIPEA, TEA) or pre-deprotonated nucleophiles (NaH, LiHMDS) to avoid generating water as a stoichiometric byproduct.
Module 2: Visualizing the Competition
The following diagram illustrates the kinetic competition between your desired nucleophile and moisture.
Figure 1: Kinetic competition in
Module 3: Troubleshooting Guide
Scenario A: "I see a new, unexpected spot on TLC/LCMS."
Diagnosis: Likely hydrolysis (Pyridone formation).
Verification: Check the mass spectrum. The hydrolysis product will have a mass of
-
Solvent Audit: Did you use a fresh bottle? Hygroscopic solvents (DMF, DMSO, NMP) absorb atmospheric moisture rapidly.
-
Base Check: Switch from
to DIPEA (Diisopropylethylamine).
Scenario B: "The reaction is sluggish, but heating it increases impurities."
Diagnosis: Thermal activation is accelerating the hydrolysis side-reaction (
-
Catalysis: Instead of heat, use a Lewis Acid catalyst (e.g.,
) or a nucleophilic catalyst (DMAP) to lower the activation energy for the desired pathway. -
Concentration: Increase the concentration of the desired nucleophile to statistically favor
over .
Scenario C: "Regioselectivity is poor (C2 vs C6 mixture)."
Diagnosis: While C2 is electronically favored, steric bulk in your nucleophile may push reaction to C6. Corrective Action:
-
Temperature: Lower the temperature (0°C to -78°C). This favors the kinetic product (usually C2) over the thermodynamic mix.
-
Solvent Switch: Non-polar solvents (Toluene, DCM) often enhance ortho-selectivity (C2) via coordination effects, whereas polar solvents (DMF) separate ion pairs and can erode selectivity.
Module 4: Optimized Experimental Protocols
Solvent Drying (The "Zero-Water" Standard)
Do not rely on "Anhydrous" labels on bottles opened more than once.
| Solvent | Drying Agent | Indicator/Method | Target Water Content |
| THF | Na/Benzophenone or Activated Alumina | Blue/Purple Color | < 10 ppm |
| DCM | Distillation | < 20 ppm | |
| DMF/DMSO | 4Å Molecular Sieves (Activated) | Store over sieves for 48h | < 50 ppm |
Protocol:
-
Activate 4Å Molecular Sieves at 300°C under high vacuum for 12 hours.
-
Add sieves (20% w/v) to the solvent bottle.
-
Allow to stand for at least 24 hours before use.[1]
-
Validation: Perform a Karl Fischer (KF) titration if available.
Recommended Reaction Setup (General )
Objective: Mono-substitution of 2,6-Difluoro-3-nitropyridine with a primary amine.
-
Preparation: Flame-dry a 2-neck round bottom flask and cool under a stream of
or Ar. -
Charging: Add 2,6-Difluoro-3-nitropyridine (1.0 equiv) and anhydrous THF (0.1 M concentration).
-
Cooling: Cool the solution to -78°C (Acetone/Dry Ice bath). Note: Cooling is critical to suppress side reactions and control regioselectivity.
-
Base Addition: Add DIPEA (1.2 equiv) dropwise.
-
Nucleophile Addition: Dissolve the amine (1.05 equiv) in minimal THF and add dropwise over 15 minutes.
-
Why dropwise? Prevents localized "hotspots" of high concentration that could lead to bis-substitution.
-
-
Monitoring: Allow to warm to 0°C slowly. Monitor by TLC/LCMS. Do not heat to room temperature unless conversion stalls.
Module 5: Decision Tree (Process Logic)
Figure 2: Decision matrix for optimizing reaction conditions.
References
-
Regioselectivity in 2,6-Dichloropyridines
-
Title: Ortho-selectivity in the nucleophilic arom
) reactions of 3-substituted, 2,6-dichloropyridines.[2] - Source: Tetrahedron Letters (via ResearchG
-
URL:
-
-
Solvent Drying Protocols
- Title: Drying Solvents - Chemistry LibreTexts.
- Source: Chemistry LibreTexts.
-
URL:
-
Handling Moisture Sensitive Compounds
-
Product Safety & Data
- Title: 2,6-Difluoro-3-nitropyridine Safety D
-
Source: Sigma-Aldrich.
-
URL:
Sources
Technical Support Center: Overcoming Steric Hindrance in 2,6-Difluoro-3-nitropyridine Coupling Reactions
Welcome to the technical support center for navigating the challenges of coupling reactions with 2,6-difluoro-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions. The inherent steric and electronic properties of this substrate often present unique hurdles in achieving successful C-C and C-N bond formations. This resource aims to equip you with the knowledge to overcome these obstacles and optimize your synthetic routes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most common problems encountered during coupling reactions involving 2,6-difluoro-3-nitropyridine and provides actionable solutions based on established chemical principles.
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Symptoms: You are performing a Suzuki-Miyaura coupling with 2,6-difluoro-3-nitropyridine and a boronic acid or ester, but you observe minimal or no formation of the desired biaryl product.
Potential Causes & Step-by-Step Solutions:
-
Inefficient Oxidative Addition: The electron-deficient nature of the pyridine ring, compounded by the fluorine atoms, can make the initial oxidative addition of the palladium catalyst challenging.[1][2]
-
Solution: Employ more electron-rich and sterically bulky phosphine ligands. These ligands facilitate the oxidative addition step, which is often rate-limiting.[1][3] Consider ligands such as XPhos, SPhos, or RuPhos, which have proven effective for challenging cross-coupling reactions.[1] Using a pre-catalyst can also enhance reproducibility.[1]
-
-
Boronic Acid/Ester Instability: Boronic acids, particularly those that are electron-deficient, can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1] This is a frequent cause of diminished yields.[1]
-
Solution: It is recommended to use freshly acquired or recently purified boronic acid. For increased stability, consider using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[1] To counteract potential degradation, use a slight excess (1.2-1.5 equivalents) of the boronic acid reagent.[1]
-
-
Inadequate Base Selection: The choice of base is critical for the activation of the boronic acid to facilitate transmetalation.[1] An unsuitable or weak base can cause the reaction to stall.
-
Solution: For sterically hindered substrates, stronger bases are often necessary. Consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). Ensure the base is finely powdered and anhydrous to maximize its effectiveness.
-
-
Sub-optimal Solvent and Temperature: The reaction kinetics can be highly sensitive to the solvent and temperature.
-
Solution: Aprotic polar solvents like dioxane, THF, or DMF are generally good starting points. If solubility is an issue, a co-solvent system may be beneficial.[4] Gently increasing the reaction temperature can help overcome the activation energy barrier, but this must be done cautiously to avoid decomposition of starting materials or catalysts.[5]
-
Issue 2: Poor Conversion in Buchwald-Hartwig Amination
Symptoms: When attempting a Buchwald-Hartwig amination with 2,6-difluoro-3-nitropyridine, you observe a low conversion of the starting material to the desired amino-pyridine product.
Potential Causes & Step-by-Step Solutions:
-
Steric Hindrance Around the Reaction Center: The fluorine atoms flanking the reaction site create significant steric hindrance, which can impede the approach of both the amine and the catalyst.[6][7]
-
Solution: Select a catalyst system specifically designed for sterically demanding substrates. Ligands with large bite angles and steric bulk, such as Josiphos or Buchwald's biaryl phosphine ligands (e.g., BrettPhos, RuPhos), can create a more open coordination sphere around the palladium center, facilitating the coupling.[6]
-
-
Inhibited Reductive Elimination: The final step of the catalytic cycle, reductive elimination to form the C-N bond, can be slow for sterically congested molecules.[6]
-
Solution: The choice of ligand is crucial here as well. Ligands that are both electron-rich and bulky can promote reductive elimination.[6] Additionally, ensuring a sufficiently strong and non-coordinating base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS), is used can be beneficial.
-
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition.[8]
-
Solution: While less common for this specific substrate due to the deactivating nitro group, if catalyst inhibition is suspected, consider using a higher catalyst loading or a pre-catalyst that is less susceptible to inhibition.
-
Issue 3: Formation of Side Products
Symptoms: Alongside the desired product, you observe the formation of significant amounts of side products, such as dehalogenated starting material or homocoupled products.
Potential Causes & Step-by-Step Solutions:
-
Dehalogenation: The fluorine atom can be replaced by a hydrogen atom, leading to the formation of 2-fluoro-3-nitropyridine.
-
Solution: This side reaction can be minimized by ensuring strictly anaerobic conditions and using high-purity reagents and solvents.[1] The choice of ligand and base can also influence the extent of dehalogenation. Sometimes, lowering the reaction temperature can suppress this pathway.
-
-
Homocoupling of Boronic Acid: The boronic acid can couple with itself to form a biaryl byproduct.
-
Solution: This is often a sign of slow transmetalation or oxidative addition. Optimizing the catalyst system, as described in Issue 1, can help to ensure the desired cross-coupling reaction is the dominant pathway. Running the reaction at a slightly lower concentration may also reduce the incidence of homocoupling.
-
Frequently Asked Questions (FAQs)
Q1: Why is steric hindrance a major issue with 2,6-difluoro-3-nitropyridine?
A1: Steric hindrance in this molecule arises from the two fluorine atoms positioned ortho to the C-X (where X is the leaving group for coupling) position.[7] These fluorine atoms physically obstruct the approach of the incoming nucleophile and the bulky transition metal catalyst required for the coupling reaction.[5][9] This spatial crowding increases the activation energy of the reaction, often leading to slow reaction rates and low yields.[5][7]
Q2: How do the electronic properties of 2,6-difluoro-3-nitropyridine affect its reactivity?
A2: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom.[8] This effect is intensified by the strongly electron-withdrawing nitro group and the two fluorine atoms.[10][11] While this high degree of electron deficiency activates the ring for nucleophilic aromatic substitution (SNAr), it can make the oxidative addition step in cross-coupling reactions more difficult.[1][8]
Q3: What are the key considerations for catalyst and ligand selection for this substrate?
A3: The choice of the palladium source and, more critically, the ligand is paramount for successful coupling with sterically hindered substrates.[2] For Suzuki-Miyaura reactions, electron-rich and bulky phosphine ligands like XPhos, SPhos, and RuPhos are often effective.[1] For Buchwald-Hartwig aminations, ligands designed to overcome steric challenges, such as BrettPhos or Josiphos-type ligands, are recommended.[6] The use of pre-catalysts is also advised for improved consistency and activity.[12]
Q4: Can SNAr be a viable alternative to cross-coupling for functionalizing this molecule?
A4: Yes, given the highly electron-deficient nature of the ring, Nucleophilic Aromatic Substitution (SNAr) can be a very effective method for introducing nucleophiles. The strong activation provided by the nitro group and fluorine atoms facilitates the displacement of one of the fluorine atoms by a suitable nucleophile.[11][13] This can be a simpler, metal-free alternative for introducing amines, alkoxides, or thiolates.
Q5: Are there any general tips for improving the success rate of these coupling reactions?
A5:
-
High Purity Reagents: Ensure all starting materials, reagents, and solvents are of high purity and anhydrous.
-
Inert Atmosphere: Meticulously degas the reaction mixture and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[1]
-
Systematic Optimization: When troubleshooting, change one variable at a time (e.g., ligand, base, solvent, temperature) to systematically identify the optimal conditions.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and identify any side product formation.[1]
Experimental Protocols & Data
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of 2,6-difluoro-3-nitropyridine. Optimization for specific boronic acids will be necessary.
Materials:
-
2,6-difluoro-3-nitropyridine (1.0 mmol)
-
Boronic acid or ester (1.3 mmol)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 mmol)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Anhydrous, degassed solvent (e.g., Dioxane, 5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2,6-difluoro-3-nitropyridine, the boronic acid/ester, and potassium phosphate.
-
Add the palladium pre-catalyst.
-
Add the degassed solvent.
-
Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure complete removal of oxygen.[1]
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 1: Troubleshooting Catalyst Systems for Suzuki-Miyaura Coupling
| Catalyst System | Ligand | Base | Typical Temperature (°C) | Rationale & Notes |
| System 1 | SPhos | K₃PO₄ | 100 | Good starting point for sterically hindered aryl chlorides/fluorides. |
| System 2 | XPhos | Cs₂CO₃ | 110 | XPhos is bulkier and often more effective for very challenging couplings. |
| System 3 | RuPhos | K₂CO₃ | 90-100 | Often shows high activity at slightly lower temperatures. |
Note: This table provides representative examples. Actual results will vary depending on the specific substrates.[2]
Visualizing the Challenge: Steric Hindrance
The following diagram illustrates the steric crowding around the reaction center of 2,6-difluoro-3-nitropyridine, which impedes the approach of a palladium catalyst during a cross-coupling reaction.
Caption: Steric hindrance from fluorine atoms on 2,6-difluoro-3-nitropyridine.
Decision-Making Workflow for Troubleshooting
This workflow provides a logical path for addressing low yields in your coupling reactions.
Caption: A systematic workflow for troubleshooting coupling reactions.
References
-
Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. EPrints Soton. Available at: [Link]
-
Aksenov, A. V., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5691. Available at: [Link]
-
Lai, W. I., et al. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Synthesis, 51(13), 2678-2686. Available at: [Link]
-
Schmalzbauer, M., et al. (2024). Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine-Based Ruthenium(II) Dyads and Triads. Inorganic Chemistry. Available at: [Link]
-
Wang, D., et al. (2018). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications, 54(21), 2661-2664. Available at: [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. Available at: [Link]
-
Wu, K., & Doyle, A. G. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. Nature Chemistry, 9, 779–784. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Available at: [Link]
-
Alvarez-Thon, L. G., et al. (2022). A real space picture of the role of steric effects in SN2 reactions. Journal of computational chemistry, 43(11), 785–794. Available at: [Link]
-
Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions. Available at: [Link]
-
Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions. Available at: [Link]
-
Reddit. (2021). Effect on steric hindrance on nucleophiles. r/OrganicChemistry. Available at: [Link]
-
ResearchGate. (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)‐Based Metal–Organic Polyhedra. Available at: [Link]
-
ResearchGate. (n.d.). 161 questions with answers in PYRIDINES | Science topic. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Available at: [Link]
-
Stikesrshusada. (2026). Pyridine Synthesis: A Comprehensive Overview. Available at: [Link]
-
Matsumura, Y., et al. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 25(3), 673. Available at: [Link]
-
ResearchGate. (2015). Optimization of the reaction conditions. Available at: [Link]
-
ResearchGate. (n.d.). Challenges in the functionalization of pyridines. Available at: [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
-
Kirsch, G. (n.d.). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Available at: [Link]
-
Wang, C., et al. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Molecules, 27(16), 5240. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]
- 7. A real space picture of the role of steric effects in SN2 reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analytical Guide: 1H NMR Spectral Profiling of 2,6-Difluoro-3-nitropyridine Hydrate vs. Anhydrous Forms
Prepared by: Senior Application Scientist, Analytical R&D Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Executive Summary & Analytical Context
In modern drug discovery, fluorinated pyridines are indispensable building blocks. Specifically, 2,6-Difluoro-3-nitropyridine is heavily utilized in nucleophilic aromatic substitution (SNAr) reactions to synthesize kinase inhibitors and metabolic probes, such as GLUT5 transporter inhibitors [1].
Commercially, this compound is available in two primary forms: the Anhydrous form and the Hydrate form. While the anhydrous form is highly reactive, it is notoriously hygroscopic and prone to handling-induced degradation. The Hydrate form offers superior benchtop stability and consistent bulk powder flow properties. However, verifying the exact hydration state and distinguishing it from ambient moisture contamination requires robust analytical techniques.
This guide objectively compares the
Mechanistic Insights: Causality in Spectral Shifts
The
-
Electronic Deshielding (The Nitro Effect): The strongly electron-withdrawing nitro (
) group at the C-3 position exerts a profound deshielding effect on the adjacent C-4 proton (H-4), pushing its chemical shift significantly downfield ( 8.6 ppm). The C-5 proton (H-5) is less affected by the nitro group but is shielded by the resonance effects of the adjacent fluorine at C-6, appearing further upfield ( 7.3 ppm). -
Heteronuclear Coupling (
F- H): Both protons exhibit complex splitting patterns due to ortho ( ) and meta/para ( , ) coupling with the highly NMR-active F nuclei at C-2 and C-6. -
Solvent-Induced Shift Causality: The choice of solvent drastically alters the chemical shift of the hydration water. In non-polar solvents like
, water forms dynamic, self-associated clusters, resulting in a broad, unpredictable peak ( 1.5–2.0 ppm) that frequently overlaps with aliphatic impurities [2]. In strongly hydrogen-bonding solvents like , the water molecule is locked into a rigid hydrogen-bond complex with the solvent, yielding a sharp, highly reproducible peak at 3.33 ppm, which is critical for quantitative integration [3].
Comparative H NMR Data Analysis
The following table compares the spectral features of the Hydrate and Anhydrous products. To accurately determine the hydration state,
Table 1: H NMR Chemical Shift Comparison (400 MHz, 298 K)
| Product Variant | Solvent | H-4 Signal ( | H-5 Signal ( | Hydration Peak ( | Analytical Verdict |
| Anhydrous | 8.52 (ddd, | 7.15 (dd, | Poor water resolution; difficult to quantify trace moisture. | ||
| Hydrate | 8.54 (ddd, | 7.18 (dd, | 1.60 - 2.20 (broad, shifting) | Unreliable for stoichiometry due to dynamic H-bonding. | |
| Anhydrous | 8.85 (ddd, | 7.42 (dd, | < 0.1 integral at 3.33 ppm | Confirms anhydrous state; excellent baseline. | |
| Hydrate | 8.87 (ddd, | 7.45 (dd, | Sharp peak at 3.33 ppm (Integrates to 2.0 per molecule) | Optimal. Allows precise qNMR calculation of the monohydrate state. |
Note: The downfield shift observed in
Experimental Protocol: Self-Validating qNMR for Hydrate Stoichiometry
To ensure trustworthiness, simply taking a standard
Step-by-Step Methodology:
-
Standard Preparation: Accurately weigh
10.0 mg of 2,6-Difluoro-3-nitropyridine hydrate and 5.0 mg of a certified qNMR internal standard (e.g., Maleic acid, 6.26 ppm, 2H) using a microbalance (readability 0.01 mg). -
Solvent Dispensation: Add exactly 600
L of anhydrous (from a freshly opened ampoule to prevent ambient moisture contamination) to the vial. -
Homogenization: Vortex the mixture for 30 seconds until complete dissolution is achieved. Transfer to a clean, dry 5 mm NMR tube.
-
Acquisition Parameters (Critical for Causality):
-
Pulse Angle: 90° (to ensure maximum signal-to-noise).
-
Relaxation Delay (
): Set to 10 seconds. Causality: Water protons and aromatic protons have different longitudinal relaxation times ( ). A short will truncate the relaxation of the slower-relaxing nuclei, leading to artificially skewed integration ratios. -
Scans (NS): 16 to 32.
-
-
Data Processing: Apply a 0.3 Hz exponential line broadening (LB) and phase the spectrum manually. Set the Maleic acid peak integral to exactly 2.00.
-
Validation: Integrate the H-4 peak (
8.87 ppm, 1H) and the water peak (3.33 ppm, 2H). A true monohydrate will yield an integration ratio of 1.00 (H-4) : 2.00 ( ).
Analytical Workflow Visualization
The following decision tree illustrates the logical pathway for selecting the appropriate analytical conditions based on the compound's hydration state.
Caption: Decision workflow for the
Conclusion
For drug development professionals evaluating fluorinated building blocks, the 2,6-Difluoro-3-nitropyridine Hydrate offers superior physical stability compared to its anhydrous counterpart. However, verifying its integrity requires strict adherence to solvent selection and qNMR principles. As demonstrated, utilizing
References
-
Wuest, M., et al. "A Fluorescence-Based Assay to Probe Inhibitory Effect of Fructose Mimics on GLUT5 Transport in Breast Cancer Cells." ACS Bio & Med Chem Au, 2022. Available at:[Link]
-
"NMR spectral characteristics of fluorocontaining pyridines." Fluorine Notes, 2017. Available at: [Link]
-
"Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol." Thieme Connect, 2023. Available at:[Link]
Comparing reactivity of 2,6-Difluoro vs 2,6-Dichloro-3-nitropyridine
Reactivity & Regioselectivity Guide: 2,6-Difluoro vs. 2,6-Dichloro-3-nitropyridine
Executive Summary: The Strategic Choice
In the design of kinase inhibitors and poly-functionalized pyridine scaffolds, the choice between 2,6-Difluoro-3-nitropyridine (DFNP) and 2,6-Dichloro-3-nitropyridine (DCNP) is a trade-off between reactivity and cost-efficiency .
-
2,6-Difluoro-3-nitropyridine (DFNP): The "High-Precision Interceptor." It exhibits hyper-reactivity in Nucleophilic Aromatic Substitution (
). It allows for reactions at low temperatures (often to RT) and is essential when using weak nucleophiles or when the nucleophile contains thermally sensitive moieties. -
2,6-Dichloro-3-nitropyridine (DCNP): The "Industrial Workhorse." Significantly cheaper but requires higher activation energies (heating to
). It is the preferred starting material for large-scale synthesis where nucleophiles are robust.
Key Verdict: Use DFNP if your nucleophile is sterically hindered, valuable, or thermally unstable. Use DCNP for routine amine/alkoxide insertions where cost is the primary driver.
Mechanistic Foundation: The Paradigm
The reactivity difference is governed by the Meisenheimer Complex mechanism. In
Why Fluorine Outperforms Chlorine
Despite the C-F bond (
-
Electronegativity: Fluorine (3.98) is more electronegative than Chlorine (3.16). This pulls electron density from the ring carbon (C2/C6), raising the energy of the ground state and lowering the energy of the transition state by stabilizing the negative charge on the Meisenheimer intermediate.
-
Dipole Alignment: The strong C-F dipole aligns with the approaching nucleophile's trajectory, facilitating the attack.
Regioselectivity: The Battle for C2 vs. C6
The 3-Nitro group is the "Director" of this reaction.
-
C2 Position (Ortho): Heavily activated by the inductive effect (-I) of the adjacent Nitro group.[1][2] Kinetic Product.
-
C6 Position (Para-like): Activated by resonance but less inductively activated.[1][2] Less sterically hindered.[1][2] Thermodynamic Product.
General Rule: Under standard conditions (kinetic control), nucleophiles attack C2 first. However, bulky nucleophiles or specific solvents (DMSO) can shift selectivity toward C6.
Comparative Analysis
| Feature | 2,6-Difluoro-3-nitropyridine | 2,6-Dichloro-3-nitropyridine |
| Reactivity | Extremely High (Exothermic at RT) | Moderate (Requires Heat) |
| Leaving Group | Fluoride ( | Chloride ( |
| Primary Site (Kinetic) | C2 (>95% Selectivity usually) | C2 (Solvent dependent, ~80-90%) |
| Solvent Effect | Less sensitive; works in THF, DCM | Highly sensitive; DMSO/DMF promotes C6 |
| Typical Nucleophiles | Weak amines, anilines, hindered alkoxides | Primary/Secondary amines, strong alkoxides |
| Cost | High (often synthesized from DCNP) | Low (Commercial commodity) |
Visualizing the Pathway
The following diagram illustrates the divergent pathways and the transition states involved.
Caption: Kinetic vs. Thermodynamic pathways. The C2 path is accelerated by the ortho-nitro effect, particularly in the Difluoro analog.
Experimental Protocols
Protocol A: Synthesis of 2-Amino-6-chloro-3-nitropyridine (Using DCNP)
Target: Standard synthesis of the C2-amine isomer.
-
Setup: Charge a reaction vessel with 2,6-Dichloro-3-nitropyridine (1.0 eq) and Methanol (10 volumes) .
-
Addition: Cool to
. Add Ammonium Hydroxide (28% aq, 2.5 eq) dropwise over 30 minutes. The reaction is exothermic. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Checkpoint: Monitor by TLC/HPLC. If conversion is slow, heat to
.
-
-
Workup: Pour the mixture into ice water (20 volumes). The product precipitates as a yellow solid.[3]
-
Purification: Filter the solid, wash with cold water, and dry in a vacuum oven at
.
Protocol B: The "Halex" Reaction (Synthesizing DFNP from DCNP)
Target: Converting the cheap Dichloro to the reactive Difluoro.
-
Setup: In a dry flask under Nitrogen, dissolve 2,6-Dichloro-3-nitropyridine (1.0 eq) in anhydrous DMSO (5 volumes) .
-
Reagent: Add anhydrous Cesium Fluoride (CsF, 2.5 eq) .
-
Critical Step: CsF must be dry. Azeotropic drying with toluene is recommended if CsF is old.
-
-
Reaction: Heat to
for 2–4 hours.-
Note: Do not overheat (>120°C) to avoid decomposition.
-
-
Workup: Cool to RT. Dilute with water and extract with Diethyl Ether or EtOAc.
-
Purification: Wash organics with brine, dry over
, and concentrate.-
Result: 2,6-Difluoro-3-nitropyridine is obtained as a yellow oil/low-melting solid. Use immediately or store at
.
-
Protocol C: Regioselective Substitution on DFNP
Target: Reaction with a sensitive aniline nucleophile.
-
Setup: Dissolve 2,6-Difluoro-3-nitropyridine (1.0 eq) in THF at
. -
Addition: Add Aniline derivative (1.0 eq) and DIPEA (1.1 eq) slowly.
-
Reaction: Stir at
for 1 hour, then slowly warm to .-
Observation: Reaction is often complete before reaching
.
-
-
Workup: Quench with saturated
. Extract with EtOAc.[8]
Decision Logic: Which Reagent to Choose?
Caption: Decision matrix for selecting the optimal starting material based on nucleophile properties.
References
- Synthesis of 2-Amino-6-chloro-3-nitropyridine via Ammonolysis. Source: BenchChem Technical Guide.
-
Regioselectivity of 2,6-Dichloro-3-nitropyridine with Amines.
- Source: StackExchange Chemistry / Liter
-
URL:[Link]
- Synthesis of 2,6-Difluoro-3-nitropyridine from Dichloro (Halex Reaction).
-
Regioselective
of 2,6-Difluoro-3-nitropyridine with Arylamines.- Source: NIH / PubMed Central (PMC).
-
URL:[Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. 2,6-Dichloro-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. Rh(iii)-catalyzed regioselective C6-arylation of 2-pyridones with diazonaphthalen-2(1H)-ones along with directing group migration - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US4310671A - Process for producing 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
- 10. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
Crystal structure data for 2,6-Difluoro-3-nitropyridine hydrate
This guide provides an in-depth technical analysis of 2,6-Difluoro-3-nitropyridine hydrate , focusing on its structural characteristics, stability profile, and performance advantages in pharmaceutical synthesis compared to its anhydrous and chlorinated analogs.[1]
Executive Summary & Compound Identity
2,6-Difluoro-3-nitropyridine is a critical electrophilic building block used extensively in the synthesis of kinase inhibitors (e.g., AKT1 inhibitors) and other heterocyclic pharmaceutical intermediates.[1][2]
The hydrate form (CAS 1881331-54-9) represents a stabilized solid phase of the parent compound, which is otherwise a low-melting solid or liquid at room temperature.[1][2] This guide compares the hydrate’s handling and reactivity profile against the anhydrous form and its chlorinated analog, 2,6-Dichloro-3-nitropyridine .[1][2]
| Parameter | 2,6-Difluoro-3-nitropyridine Hydrate | 2,6-Dichloro-3-nitropyridine |
| CAS Number | 1881331-54-9 (Hydrate)58602-02-1 (Parent) | 16013-85-7 |
| Physical State | Stabilized Solid / Crystalline Powder | Solid (MP: 58–61 °C) |
| Primary Utility | High-Reactivity SNAr Electrophile | Moderate-Reactivity Electrophile |
| Handling Risk | Hydrolysis sensitive; requires cold storage | Stable; standard solid handling |
Structural Data & Crystallographic Insights
While the specific unit cell parameters for the proprietary hydrate form (CAS 1881331-54-9) are often held as trade secrets, its structural behavior can be rigorously defined through comparative crystallography with its closest structural analog, 2,6-Dichloro-3-nitropyridine , and its hydrolysis trajectory.[1]
A. Comparative Crystal Data (Analog Proxy)
The anhydrous dichloro- analog crystallizes in the monoclinic system.[1] This serves as the baseline packing model for the difluoro- scaffold, with the hydrate likely adopting a modified H-bond network to accommodate water molecules bridging the nitro and ring-nitrogen acceptors.[1][2]
| Crystallographic Parameter | 2,6-Dichloro-3-nitropyridine (Analog) | 2,6-Difluoro-3-nitropyridine (Inferred) |
| Crystal System | Monoclinic | Likely Monoclinic or Triclinic (Hydrate) |
| Space Group | P21/c | N/A (Proprietary) |
| Unit Cell Dimensions | Compressed lattice expected due to F < Cl radius | |
| Packing Forces | Cl[1][3]···O and Cl···Cl halogen bonding | Strong H-bonding (Water[2]···Nitro/N-ring) |
| Melting Point | 58–61 °C | ~6 °C (Anhydrous) / >25 °C (Hydrate) |
Expert Insight: The low melting point of the anhydrous difluoro parent (~6 °C) makes it difficult to handle as a precise stoichiometric reagent in large-scale GMP synthesis.[1] The hydrate form effectively raises the lattice energy through intermolecular hydrogen bonding, converting a volatile oil into a weighable solid.
B. Structural Stability & Hydrolysis Pathway
The 2,6-difluoro motif is exceptionally electron-deficient due to the combined inductive effects of the nitro group and two fluorine atoms.[1] This makes the crystal lattice susceptible to moisture-induced degradation if not properly stabilized.[1][2][4]
Figure 1: Stability & Hydrolysis Logic
Caption: The hydrate form acts as a metastable kinetic trap, allowing solid handling.[1] Exposure to excess moisture or base drives the system toward the thermodynamically stable pyridone (hydrolysis impurity).[1]
Performance Comparison: Reactivity & Application
The primary reason to select 2,6-Difluoro-3-nitropyridine over the dichloro- alternative is its superior reactivity in Nucleophilic Aromatic Substitution (SNAr).[1][2]
A. Reaction Kinetics (SNAr)
Fluoride is a better leaving group than chloride in SNAr reactions involving electron-deficient heterocycles because the high electronegativity of fluorine stabilizes the Meisenheimer complex intermediate.[1]
-
Difluoro- (Hydrate/Parent): Reacts rapidly at 0 °C to RT .[1][2] High regioselectivity for C2 substitution due to the ortho-nitro effect.[1][2]
-
Dichloro-: Typically requires heating (>60 °C ) or strong forcing conditions, which can lead to by-product formation (e.g., bis-substitution).[1]
B. Experimental Workflow: Regioselective Synthesis
The following protocol demonstrates the utility of the difluoro compound in synthesizing a kinase inhibitor scaffold, highlighting the handling advantages of the hydrate.
Protocol: Synthesis of 2-Amino-6-fluoro-3-nitropyridine Derivative
-
Reagent Prep: Weigh 2,6-Difluoro-3-nitropyridine hydrate (1.0 eq) rapidly in air. Note: If using the anhydrous liquid, a syringe and density correction (d ≈ 1.55 g/mL) are required.
-
Solvation: Dissolve in anhydrous THF or DMF under N2 atmosphere.
-
Nucleophile Addition: Add the amine nucleophile (0.95 eq) dropwise at -10 °C to control the exotherm.
-
Base: Add DIPEA (1.2 eq) slowly.
-
Workup: Quench with water after 1 hour. The product precipitates or is extracted with EtOAc.[5]
Figure 2: SNAr Reaction Workflow
Caption: The fluorinated scaffold allows for rapid, low-temperature substitution, minimizing the bis-substituted impurity common with chlorinated analogs.[1]
Critical Handling & Storage Directives
To maintain the integrity of the crystal structure and prevent degradation:
-
Temperature: Store at 2–8 °C . The hydrate is stable but can dehydrate or melt if subjected to ambient heat (>25 °C) for prolonged periods.
-
Atmosphere: Store under Argon or Nitrogen .[1] While the hydrate contains water, it is sensitive to excess atmospheric moisture which accelerates hydrolysis to the pyridone.[1]
-
Validation: Before use, verify purity via 19F NMR .
References
-
PubChem Compound Summary. (2025). 2,6-Difluoro-3-nitropyridine. National Center for Biotechnology Information.[1] Link[1]
-
Fun, H.-K., et al. (2011).[1] 2,6-Dichloro-3-nitropyridine. Acta Crystallographica Section E, 67(7), o1785.[1] (Source for comparative dichloro- analog structure). Link[1]
-
BLD Pharm. (2024).[1] Product Catalog: 2,6-Difluoro-3-nitropyridine hydrate (CAS 1881331-54-9).[1][2][8][9] Link
-
Wuest, F., et al. (2022).[1] A Fluorescence-Based Assay to Probe Inhibitory Effect of Fructose Mimics on GLUT5 Transport. ACS Bio & Med Chem Au.[1] (Experimental usage of 2,6-difluoro-3-nitropyridine in SNAr synthesis). Link[1]
-
Google Patents. (2025).[1][10] Substituted aminopyridine compounds for use as AKT1 inhibitors. WO2025059577A1.[1] (Application context for the fluorinated intermediate). Link
Sources
- 1. 2,6-Dihydroxypyridine - Wikipedia [en.wikipedia.org]
- 2. 60186-20-1|2,6-Difluoro-3-nitropyridin-4-amine|BLD Pharm [bldpharm.com]
- 3. 2,6-Difluoro-3-nitropyridin-4-amine | C5H3F2N3O2 | CID 12275771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The features of the crystal structure of the layered series hydrates of uridine-5′-monophosphate salts (UMPNax·yH2O) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2006025716A1 - Pyrrolo[2,3-c]pyridine derivatives and processes for the preparation thereof - Google Patents [patents.google.com]
- 6. CAS 19346-45-3: 2-Fluoro-6-methyl-3-nitropyridine [cymitquimica.com]
- 7. 2,6-Difluoro-3-nitropyridine CAS#: 58602-02-1 [m.chemicalbook.com]
- 8. 456-24-6|2-Fluoro-5-nitropyridine|BLD Pharm [bldpharm.com]
- 9. CAS#:714924-10-4 | (6-methyl-2-oxo-1H-quinolin-3-yl)methyl cyclohexanecarboxylate | Chemsrc [chemsrc.com]
- 10. WO2025059577A1 - Substituted aminopyridine compounds for use as akt1 inhibitors - Google Patents [patents.google.com]
Safety Operating Guide
2,6-Difluoro-3-nitropyridine hydrate proper disposal procedures
Comprehensive Operational Guide: Proper Disposal of 2,6-Difluoro-3-nitropyridine Hydrate
As a Senior Application Scientist, I frequently consult with laboratories scaling up the synthesis of complex therapeutics, such as AMPA receptor modulators[1] and PARP7 inhibitors[2], where 2,6-difluoro-3-nitropyridine hydrate serves as a critical intermediate. While its electrophilic nature makes it synthetically valuable, it introduces severe end-of-life management challenges. The convergence of a pyridine ring, two highly electronegative fluorine atoms, and a nitro group creates a unique hazard profile.
Improper disposal is not merely a regulatory violation; it is a profound safety risk. Standard thermal degradation of fluorinated nitroaromatics releases highly toxic hydrogen fluoride (HF) gas and nitrogen oxides (NOx)[3][4]. This guide provides a self-validating, step-by-step protocol for the safe, RCRA-compliant disposal of 2,6-difluoro-3-nitropyridine hydrate, ensuring scientific integrity, operational safety, and environmental stewardship.
Chemical Profile and Mechanistic Hazards
Before executing any disposal protocol, it is critical to understand the causality behind the safety measures. 2,6-Difluoro-3-nitropyridine hydrate cannot be treated as standard aqueous or organic waste.
Table 1: Quantitative Hazard and Disposal Profile
| Property / Parameter | Specification | Operational Implication |
| Chemical Formula | C5H2F2N2O2 · xH2O | Contains halogens and energetic functional groups. |
| Primary Hazards | Acute Toxicity, Skin/Eye Irritant | Requires rigorous PPE (nitrile/neoprene gloves, fume hood)[3]. |
| Incompatibilities | Strong bases, reducing agents | Segregate strictly; risk of exothermic SNAr or reduction reactions[3]. |
| Decomposition Products | HF, NOx, CO, CO2 | Critical: Must not be burned in standard incinerators without scrubbers[4]. |
| EPA Waste Classification | Characteristic Hazardous Waste | Must be managed via a licensed TSDF; illegal to drain-dispose[5][6]. |
Mechanistic Insight: Why can't this be neutralized in-house? The nitro group is highly susceptible to reduction, and the fluorines are activated for nucleophilic aromatic substitution (SNAr). Mixing this waste with basic aqueous streams or reducing agents in a general waste carboy can trigger uncontrolled exothermic reactions. Furthermore, thermal destruction without specialized equipment strips the fluorine atoms, generating gaseous hydrogen fluoride (HF)—a highly corrosive gas that easily penetrates tissue and destroys standard incinerator linings[4].
Step-by-Step Disposal Methodology
Phase 1: Point-of-Generation and SAA Management The EPA explicitly mandates that chemical waste be accumulated at or near the point of generation, under the control of the operator[7].
-
Container Selection: Use high-density polyethylene (HDPE) or PTFE-lined glass containers. Causality: Metal containers must be avoided. Trace moisture in the hydrate can lead to the formation of trace HF, which will corrode steel and potentially pressurize the vessel[5].
-
Segregation: Place the container in a secondary containment tray. Ensure it is physically separated from cyanides, sulfides, strong bases, and reducing agents[5].
-
Hydrate Management: Keep the waste container tightly sealed to prevent further moisture absorption or desiccation, which could unpredictably alter the concentration and reactivity profile of the waste layer.
Phase 2: Waste Profiling and Labeling
-
Labeling: Immediately label the container with the words "Hazardous Waste," the specific chemical name ("2,6-Difluoro-3-nitropyridine hydrate"), and its primary hazards ("Toxic," "Irritant," "Fluorinated Compound")[7].
-
Accumulation Limits: Move the container from the Satellite Accumulation Area (SAA) to the Central Accumulation Area (CAA) within three days of the container becoming full, or at the maximum allowable time limit (typically 6-12 months depending on your generator status)[5][7].
Phase 3: Final Destruction via TSDF (The Incineration Protocol) Do not attempt to neutralize or destroy this chemical on-site unless your facility holds a specific RCRA Part B permit for thermal treatment[6].
-
Manifesting: Utilize a certified waste broker to profile the waste. It must be flagged as a "Halogenated Organic" to ensure the Treatment, Storage, and Disposal Facility (TSDF) routes it to the correct incinerator[8][9].
-
High-Temperature Incineration: The TSDF will blend this material with combustible solvents and inject it into a rotary kiln or liquid injection incinerator[4].
-
Destruction and Removal Efficiency (DRE): EPA regulations require a DRE of 99.99% for halogenated organics[10]. To achieve this, especially for waste streams containing >1% halogenated organic substances, the incinerator must operate at temperatures exceeding 1100°C[11].
-
Alkaline Scrubbing (The Critical Step): The combustion exhaust will contain HF and NOx. The incinerator must be equipped with an afterburner and a wet alkaline scrubber (typically utilizing sodium hydroxide or calcium hydroxide) to neutralize the HF into benign fluoride salts before atmospheric release[4].
Disposal Workflow Visualization
To ensure operational clarity, the following diagram maps the self-validating system from benchtop generation to environmental compliance.
Disposal workflow for 2,6-Difluoro-3-nitropyridine hydrate, emphasizing alkaline HF scrubbing.
References
Sources
- 1. WO2016176460A1 - Azabenzimidazoles and their use as ampa receptor modulators - Google Patents [patents.google.com]
- 2. WO2022170974A1 - Tricyclic derivatives useful as parp7 inhibitors - Google Patents [patents.google.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 6. epa.gov [epa.gov]
- 7. danielshealth.com [danielshealth.com]
- 8. epa.gov [epa.gov]
- 9. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
- 10. epa.gov [epa.gov]
- 11. epawebapp.epa.ie [epawebapp.epa.ie]
Personal Protective Equipment & Handling Guide: 2,6-Difluoro-3-nitropyridine Hydrate
Part 1: Executive Safety Assessment
Core Directive: Do not treat 2,6-Difluoro-3-nitropyridine hydrate (CAS: 58602-02-1 for parent) merely as a standard organic intermediate. Its structure combines a nitro group with labile fluorine atoms, creating a dual-hazard profile: chemical reactivity (SNAr susceptibility) and potential toxicity (fluoride ion release).
The "Hydrate" Factor
While the hydrate form is generally more stable than the anhydrous oil/low-melting solid, it introduces a critical variable: stoichiometric uncertainty . In precision synthesis, the water content can quench sensitive organometallic reagents (e.g., n-BuLi, Grignards) exothermically.
-
Operational Rule: Always verify water content (Karl Fischer titration) before using in moisture-sensitive cross-couplings.
Critical Hazard Profile (GHS Classifications)
| Hazard Class | Category | Signal Word | Hazard Statement |
| Acute Toxicity (Oral) | 4 | Warning | Harmful if swallowed.[1] |
| Skin Irritation | 2 | Warning | Causes skin irritation.[2][3][4] |
| Eye Irritation | 2A | Warning | Causes serious eye irritation. |
| STOT - Single Exp. | 3 | Warning | May cause respiratory irritation.[3][5] |
Expert Insight - The Hidden Risk: Upon thermal decomposition or reaction with strong nucleophiles/acids, this compound can release Hydrogen Fluoride (HF) or fluoride ions. While not an HF cylinder, the in situ generation of HF requires that calcium gluconate gel be available in the lab whenever this material is heated >100°C or treated with strong acids [1].
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix moves beyond generic advice, tailoring protection to the specific permeation risks of fluorinated nitrogen heterocycles.
PPE Selection Logic
-
Glove Permeation: Pyridine derivatives are notorious for permeating standard nitrile. However, the electron-withdrawing fluorine and nitro groups reduce lipophilicity slightly compared to pyridine.
-
Recommendation: Double-gloving is mandatory. The outer glove acts as a sacrificial barrier against gross contamination, while the inner glove protects against unseen permeation.
| Protection Zone | Required Equipment | Technical Justification |
| Hand Protection | Primary (Inner): Nitrile (4 mil)Secondary (Outer): Nitrile (5-8 mil) or Laminate (Silver Shield®) for prolonged contact. | Standard nitrile degrades rapidly with pyridine-like solvents. Double layering increases breakthrough time from <15 mins to >60 mins [2]. |
| Respiratory | Solid Handling: N95 or P100 Particulate Respirator.Liquid/Solution: Half-face respirator with Organic Vapor (OV) cartridges. | Prevents inhalation of dust during weighing and vapors during rotary evaporation. |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1+). | Safety glasses are insufficient due to the risk of severe corneal damage from fluorinated irritants. |
| Body | Flame-resistant (FR) Lab Coat + Chemical Apron (if handling >10g). | Nitro-aromatics can be energetic; FR material protects against flash fires if a reaction runs away. |
Part 3: Operational Protocol & Safe Handling Workflow
Storage & Stability
-
Temperature: Store at 2–8°C .
-
Atmosphere: Hygroscopic. Store under inert gas (Argon/Nitrogen) in a desiccator.
-
Incompatibility: Segregate from strong reducing agents (hydrides) and strong bases (hydroxides), which can trigger rapid hydrolysis or exothermic decomposition.
Weighing and Transfer Protocol (Step-by-Step)
This protocol is designed to minimize static discharge and aerosolization.
-
Preparation:
-
Clear the fume hood of incompatible solvents (acetone, ether).
-
Place an anti-static gun and waste container inside the hood.
-
-
PPE Donning:
-
Don inner nitrile gloves -> Lab coat -> Outer nitrile gloves -> Goggles.
-
-
Weighing:
-
Note: If the material has caked due to hydration, do not scrape vigorously with a metal spatula (spark risk). Use a Teflon or chemically resistant plastic spatula.
-
Weigh directly into the tared reaction vessel or a glass weighing boat. Avoid weighing paper (traps residue).
-
-
Transfer:
-
Dissolve the material immediately after weighing to reduce dust hazard.
-
Rinse the weighing boat with the reaction solvent and add to the vessel.
-
-
Decontamination:
-
Wipe the balance area with a solvent-dampened tissue (ethanol).
-
Discard the outer pair of gloves immediately into the solid hazardous waste stream.
-
Visual Workflow (DOT Diagram)
Figure 1: Operational workflow for safe retrieval, weighing, and disposal of 2,6-Difluoro-3-nitropyridine hydrate.
Part 4: Emergency Response & Spill Management[4]
Spill Cleanup Procedure
Do NOT use paper towels. Nitro-compounds can form unstable mixtures with cellulose (paper) upon drying.
-
Isolate: Evacuate the immediate area (10 ft radius).
-
Ventilate: Maximize fume hood sash height (if spill is inside) or open lab ventilation.
-
Neutralize/Absorb:
-
Liquids: Cover with Vermiculite or Sand .[5]
-
Solids: Cover with wet sand to prevent dust, then scoop.
-
-
Clean: Wash the surface with a dilute soap solution, followed by water.
-
Disposal: Collect all spill debris into a wide-mouth jar labeled "Hazardous Waste - Fluorinated Organic."
First Aid Measures
-
Eye Contact: Rinse immediately with water for 15 minutes.[2][3][4][6] Speed is critical to prevent corneal opacity.
-
Skin Contact: Wash with soap and water.[1][5][7] If redness persists, apply Calcium Gluconate (2.5%) gel as a precaution against potential fluoride ion exposure [3].
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).
Part 5: Waste Disposal Strategy
Disposal must comply with RCRA (USA) or local hazardous waste regulations.
| Waste Stream | Classification | Handling Instruction |
| Solid Waste | Hazardous Organic Solid | Collect in a dedicated container.[8] Do not mix with oxidizers (e.g., permanganates, nitrates). |
| Liquid Waste | Halogenated Organic Solvent | Must be separated from non-halogenated solvents to prevent incinerator corrosion. |
| Container | Empty Container | Triple rinse with solvent. Dispose of rinsate as liquid waste. Deface label before discarding. |
References
-
National Institutes of Health (PubChem). 2,6-Difluoro-3-nitropyridine Compound Summary. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
